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  • Product: 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine
  • CAS: 1504703-95-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine: Molecular Structure, Properties, and Therapeutic Potential

Foreword: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its re...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs, ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[3][4][5] The aminopyrazole chemotype, in particular, has garnered significant attention for its wide-ranging pharmacological activities, including anticancer, anti-infective, and anti-inflammatory properties.[3][6] This guide provides an in-depth technical analysis of a specific, yet representative, member of this class: 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine . While direct experimental literature for this exact molecule is sparse[7], this document synthesizes data from analogous structures and established principles of pyrazole chemistry to provide a comprehensive profile for researchers, scientists, and drug development professionals. We will explore its molecular architecture, predict its physicochemical and spectroscopic properties, outline a robust synthetic strategy, and discuss its potential as a valuable building block in the development of novel therapeutics.

Part 1: Molecular Identity and Structural Analysis

The foundational step in evaluating any compound for drug development is a thorough understanding of its structure and fundamental properties.

Chemical Identity
  • IUPAC Name: 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine[7]

  • Synonyms: 1-butyl-5-isopropyl-1H-pyrazol-4-amine

  • CAS Number: 1504703-95-0[8]

  • Molecular Formula: C₁₀H₁₉N₃[7][8]

  • Molecular Weight: 181.28 g/mol [8]

Structural and Electronic Properties

The molecule features a central pyrazole ring, which is an aromatic heterocycle. The substitution pattern is key to its properties:

  • N1-Butyl Group: A butyl chain is attached to the N1 position of the pyrazole ring. This alkyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • C5-Isopropyl Group: An isopropyl (propan-2-yl) group at the C5 position provides steric bulk, which can influence binding selectivity with biological targets.

  • C4-Amine Group: The primary amine at the C4 position is a critical functional group. It can act as a hydrogen bond donor and a nucleophile, making it a key site for further chemical modification or for direct interaction with protein residues in a binding pocket.

The overall geometry and electronic distribution are crucial for receptor interaction. Computational methods, such as Density Functional Theory (DFT), are invaluable for probing these characteristics.[9][10][11]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 181.28 g/mol Compliant with Lipinski's Rule of Five (<500 Da), favoring oral bioavailability.
XlogP 1.9Indicates good lipophilicity, suggesting potential for good membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)Provides a key interaction point for target binding.[12]
Hydrogen Bond Acceptors 3 (2 from pyrazole N, 1 from -NH₂)Offers multiple sites for forming stabilizing hydrogen bonds with a biological target.[12]
Topological Polar Surface Area (TPSA) 43.84 ŲValue is well below the 140 Ų threshold, predicting good oral absorption and cell permeability.[12]
Rotatable Bonds 4Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

Data sourced from PubChem and ChemScene predictions for the target molecule or structurally similar analogs.[7][12]

Part 2: Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the progression of a compound through the drug discovery pipeline. While a specific synthesis for 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is not published, a robust protocol can be designed based on well-established methods for 4-aminopyrazole synthesis.[13][14]

Proposed Synthetic Pathway

The most logical approach involves a multi-step sequence starting from readily available materials, culminating in the introduction of the C4-amine group via reduction of a nitro precursor. This method ensures high regioselectivity.[13][14]

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation (Knorr) cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction A Isobutyronitrile D β-Ketonitrile Intermediate (3-Isopropyl-3-oxopropanenitrile) A->D 1. B Ethyl acetate B->D 1. C Sodium ethoxide C->D 1. F Substituted Pyrazole (1-butyl-5-isopropyl-1H-pyrazol) D->F 2. E Butylhydrazine E->F 2. H 4-Nitro-pyrazole Intermediate F->H 3. G Nitrating Agent (HNO₃/H₂SO₄) G->H 3. J Final Product 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine H->J 4. I Reducing Agent (Pd/C, H₂) I->J 4.

Caption: Proposed four-step synthesis workflow.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 1-butyl-5-isopropyl-1H-pyrazole This is a variation of the Knorr pyrazole synthesis.

  • To a solution of sodium ethoxide in ethanol, add isobutyronitrile and ethyl acetate. Reflux the mixture to form the intermediate β-ketonitrile via Claisen condensation.

  • After workup and purification, dissolve the resulting 3-isopropyl-3-oxopropanenitrile in ethanol or acetic acid.

  • Add butylhydrazine to the solution and reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product (1-butyl-5-isopropyl-1H-pyrazole) using column chromatography.

Step 3: Nitration at the C4 Position

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C in an ice bath.

  • Slowly add the pyrazole from Step 2 to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at room temperature for 2-4 hours until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product (1-butyl-5-isopropyl-4-nitro-1H-pyrazole) with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the crude nitro-pyrazole.

Step 4: Reduction to 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine

  • Dissolve the nitro-pyrazole from Step 3 in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[14]

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until the reaction is complete (monitored by TLC or HPLC).[14]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude amine by column chromatography or recrystallization to yield the final product.

Spectroscopic Characterization (Predicted)

Structural confirmation relies on standard spectroscopic techniques. Based on data from analogous pyrazole derivatives, the following spectral features are anticipated.[15][16]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR (CDCl₃, 400 MHz)δ 7.2-7.5 (s, 1H, pyrazole C4-H); δ 3.9-4.1 (t, 2H, N-CH₂); δ 2.8-3.1 (sept, 1H, CH(CH₃)₂); δ 3.5-4.5 (br s, 2H, -NH₂); δ 1.6-1.8 (m, 2H, CH₂); δ 1.3-1.5 (m, 2H, CH₂); δ 1.2-1.3 (d, 6H, CH(CH₃)₂); δ 0.9-1.0 (t, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ 150-155 (C5); δ 135-140 (C3); δ 115-120 (C4); δ 48-52 (N-CH₂); δ 28-32 (CH₂); δ 25-28 (CH(CH₃)₂); δ 22-24 (CH(CH₃)₂); δ 19-21 (CH₂); δ 13-15 (CH₃).
FT-IR (KBr, cm⁻¹)3300-3450 (N-H stretch, amine); 2850-2960 (C-H stretch, alkyl); 1580-1620 (C=N and C=C stretch, pyrazole ring); 1450-1550 (N-H bend, amine).
Mass Spec. (ESI+) Predicted [M+H]⁺ = 182.1652.

Part 3: Computational Analysis and Molecular Modeling

Computational chemistry provides critical insights into a molecule's behavior, guiding lead optimization in a cost-effective manner.[9][11]

DFT for Electronic Properties

Density Functional Theory (DFT) calculations, using a basis set such as B3LYP/6-31G(d,p), can elucidate the electronic landscape of the molecule.[10][11]

  • HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is likely localized on the electron-rich pyrazole ring and the amino group, indicating these are sites for electrophilic attack. The LUMO distribution will indicate sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP) Map: An MEP map visually represents the charge distribution. It would be expected to show negative potential (red/yellow) around the pyrazole nitrogen atoms and the amine nitrogen, highlighting their roles as hydrogen bond acceptors. Positive potential (blue) would be expected around the amine hydrogens, indicating their hydrogen bond donor capability.

Molecular Docking for Target Identification

The true value of a compound lies in its ability to interact with a biological target. The pyrazole scaffold is a known inhibitor of various kinases, cyclooxygenase (COX) enzymes, and other proteins.[4][11][17]

  • Workflow:

    • Select a relevant protein target (e.g., a kinase like EGFR or an inflammatory enzyme like COX-2).

    • Obtain the 3D crystal structure of the protein from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water, adding hydrogens, and assigning charges.

    • Generate a low-energy 3D conformer of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine.

    • Perform molecular docking using software like AutoDock or MOE to predict the binding mode and affinity (binding energy) of the ligand within the protein's active site.[10][15]

  • Expected Interactions: Docking studies would likely predict that the C4-amine group forms key hydrogen bonds with backbone carbonyls or polar side chains (e.g., Asp, Glu, Ser) in the active site. The pyrazole ring could form π-π stacking or hydrophobic interactions with aromatic residues like Phe or Tyr. The N1-butyl and C5-isopropyl groups would likely occupy hydrophobic pockets, contributing to binding affinity.

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output Analysis Ligand 3D Structure of 1-butyl-5-isopropyl-1H-pyrazol-4-amine Docking Molecular Docking Algorithm (e.g., AutoDock, MOE) Ligand->Docking Protein Protein Target 3D Structure (e.g., from PDB) Protein->Docking BindingPose Predicted Binding Pose Docking->BindingPose BindingEnergy Binding Energy (kcal/mol) Docking->BindingEnergy Interactions Analysis of Interactions (H-bonds, Hydrophobic, etc.) BindingPose->Interactions

Caption: A typical molecular docking workflow.

Part 4: Biological Relevance and Future Directions

The structural features of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine make it a promising candidate for several therapeutic areas. The pyrazole scaffold is known for a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[1][17]

  • Kinase Inhibition: Many successful kinase inhibitors feature a substituted aminopyrazole core that anchors the molecule in the ATP-binding site. The C4-amine is perfectly positioned to mimic the hydrogen bonding of the adenine portion of ATP. This compound could serve as a starting point for developing inhibitors against targets in oncology or inflammatory diseases.

  • Anti-inflammatory Applications: Pyrazole derivatives, most famously Celecoxib, are known COX-2 inhibitors.[17] The substitution pattern on this molecule could be explored for selective inhibition of inflammatory enzymes.

  • Scaffold for Library Synthesis: Perhaps the most immediate application is its use as a versatile chemical building block. The primary amine at the C4 position is an ideal handle for combinatorial chemistry. It can be readily acylated, sulfonated, or used in reductive amination to generate a large library of derivatives for high-throughput screening against a wide range of biological targets.

Conclusion

While 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is not a well-characterized molecule in its own right, its structure embodies the key features that make the aminopyrazole scaffold a cornerstone of modern medicinal chemistry. By leveraging established synthetic methodologies and powerful computational tools, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation. Its favorable predicted physicochemical properties and versatile functional handles make it an attractive starting point for drug discovery programs targeting a multitude of diseases. Further empirical investigation into its synthesis and biological activity is warranted and holds significant potential for the development of next-generation therapeutics.

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Vertex AI Search.
  • El-Sayed, N. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American and Caribbean Bulletin of Medicinal and Aromatic Plants.
  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025). Journal of the College of Science, 66(2).
  • Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3757. Available at: [Link]

  • Gowri, S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. Available at: [Link]

  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2025). ResearchGate. Available at: [Link]

  • Dawood, D. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]

  • Kumar, A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. Available at: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]

  • 1-Butyl-4-propan-2-ylsulfanylpyrazol-5-amine. PubChem. Available at: [Link]

  • 1-butyl-5-(propan-2-yl)-1h-pyrazol-4-amine. PubChemLite. Available at: [Link]

  • Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. (2012). Taylor & Francis Online. Available at: [Link]

  • 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine-1504703-95-0. Thoreauchem. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5432. Available at: [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. Available at: [Link]

  • 1-(butan-2-yl)-1H-pyrazol-5-amine. PubChem. Available at: [Link]

  • 1H-pyrazol-4-amine. PubChem. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2029. Available at: [Link]

  • 4-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine. PubChem. Available at: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2013). Organic Syntheses, 90, 304. Available at: [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents.
  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). Molecules, 30(8), 1567. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(24), 8758. Available at: [Link]

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Exploratory

Literature review of 4-aminopyrazole derivatives with 5-isopropyl substitution

The following technical guide details the structural, synthetic, and pharmacological landscape of 4-aminopyrazole derivatives featuring 5-isopropyl substitution . This specific scaffold serves as a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological landscape of 4-aminopyrazole derivatives featuring 5-isopropyl substitution . This specific scaffold serves as a critical pharmacophore in the development of kinase inhibitors, antimalarials, and anti-inflammatory agents due to its unique ability to balance steric bulk with hydrogen-bonding potential.

Core Motif: 5-isopropyl-1H-pyrazol-4-amine Primary Application: Kinase Inhibition (ATP-competitive), Antimalarial (BIPPO analogs), Meprin Inhibition Chemical Class: Heterocyclic Pharmacophore

Executive Summary

The 4-aminopyrazole scaffold, particularly when substituted at the C5 position with an isopropyl group , represents a "privileged structure" in medicinal chemistry. Unlike its 3-amino isomers, which are often used as solvent-exposed solubilizing tails, the 4-amino variant typically functions as a hinge-binding motif in kinase inhibitors or a core scaffold for fused bicyclic systems (e.g., pyrazolo[4,3-d]pyrimidines).

The 5-isopropyl group is non-trivial; it provides a specific steric volume (


45 ų) that is critical for:
  • Gatekeeper Selectivity: Filling the hydrophobic pocket adjacent to the ATP-binding site in kinases (e.g., CDK2, p38 MAPK).

  • Conformational Locking: Restricting the rotation of N-aryl substituents, thereby reducing the entropic penalty of binding.

  • Lipophilicity Modulation: enhancing membrane permeability without introducing excessive hydrophobicity associated with phenyl rings.

Structural & Mechanistic Rationale

The Pharmacophore

The core structure consists of a pyrazole ring with a primary amine at position 4 and an isopropyl group at position 5.[1]

  • N1 Position: Often substituted (Methyl, Phenyl, etc.) to modulate solubility.

  • C3 Position: Typically bears a carboxamide or aryl group to interact with the solvent-front residues.

  • C4-Amino: Acts as a hydrogen bond donor/acceptor pair, crucial for interacting with the hinge region of kinases (e.g., Glu/Leu backbone carbonyls).

  • C5-Isopropyl: The "anchor." It sits in hydrophobic sub-pockets, often determining selectivity against homologous enzymes.

Mechanism of Action: Kinase Inhibition

In the context of kinase inhibition (e.g., CDK2, Src, p38 MAPK), the 4-aminopyrazole motif mimics the adenine ring of ATP.

DOT Diagram: Kinase Binding Logic

KinaseBinding Scaffold 5-Isopropyl-4-aminopyrazole Hinge Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bond (C4-NH2) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper Van der Waals (C5-iPr) ATP_Site ATP Binding Site (Inhibition) Scaffold->ATP_Site Competitive Binding Downstream Downstream Signaling (Cell Proliferation/Inflammation) ATP_Site->Downstream Blocks Phosphorylation

Caption: Mechanistic interaction of the 5-isopropyl-4-aminopyrazole scaffold within the kinase ATP-binding pocket.

Synthetic Methodologies

The synthesis of 4-amino-5-isopropylpyrazoles generally follows two distinct pathways depending on whether the 4-amino group is introduced early (cyclization) or late (nitration/reduction).

Route A: Nitration-Reduction (Late Stage)

This is the most robust method for generating the free amine.

  • Cyclization: Condensation of a

    
    -keto ester (e.g., ethyl isobutyrylacetate) with hydrazine yields the 5-isopropyl-pyrazolone or pyrazole.
    
  • Nitration: Electrophilic aromatic substitution at C4 using

    
    .
    
  • Reduction: Catalytic hydrogenation (

    
    ) or metal reduction (
    
    
    
    ) converts the nitro group to the amine.
Route B: The BIPPO Precursor Route (Early Stage)

Used for creating fused systems like pyrazolo[4,3-d]pyrimidines (e.g., BIPPO analogs).

  • Precursor: Start with

    
    -cyano-ketones (e.g., 2-(isobutyryl)malononitrile).
    
  • Cyclization: Reaction with hydrazine yields 3-amino-4-cyano-5-isopropylpyrazole (Note: regiochemistry can vary).

  • Rearrangement: For 4-amino targets, specific 4-nitrosopyrazole intermediates are often reduced.

DOT Diagram: Synthetic Workflow

Synthesis Start Ethyl Isobutyrylacetate (Isopropyl Source) Step1 Cyclization with Hydrazine Start->Step1 Intermediate1 5-Isopropyl-pyrazol-3-one Step1->Intermediate1 Step2 Nitration (HNO3/H2SO4) Intermediate1->Step2 Intermediate2 4-Nitro-5-isopropyl-pyrazole Step2->Intermediate2 Step3 Reduction (H2, Pd/C) Intermediate2->Step3 Final 4-Amino-5-isopropyl-pyrazole Step3->Final Fused Fused System (Pyrazolo[4,3-d]pyrimidine) Final->Fused + Formamide/Cyclization

Caption: Step-by-step synthetic pathway from isobutyryl precursors to the active 4-aminopyrazole scaffold.

Biological Applications & SAR

Antimalarial Agents (BIPPO Analogs)

The 4-amino-5-isopropylpyrazole moiety is a direct precursor to BIPPO (5-benzyl-3-isopropyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one), a potent antimalarial.

  • Role of Isopropyl: The isopropyl group at position 3 of the fused system (originating from position 5 of the pyrazole) is critical for metabolic stability and binding affinity against Plasmodium falciparum calcium-dependent protein kinases (CDPK1).

  • Data: BIPPO analogs show

    
     values in the low nanomolar range against P. falciparum.
    
Meprin Inhibitors

Meprins are metalloproteases involved in fibrosis and inflammation.

  • SAR Insight: 3,4,5-trisubstituted pyrazoles where the 4-amino group is derivatized (e.g., into a hydroxamic acid or amide) show that the 5-isopropyl group provides superior selectivity over the methyl analog due to better filling of the S1' pocket.

  • Comparison: Isopropyl > Methyl > Phenyl (Phenyl is often too bulky for this specific sub-pocket).

CDK2 Inhibitors

In Pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, the 5-isopropyl group (on the pyrazole ring) often translates to the C7 position of the fused system.

  • Potency: Compounds in this class have demonstrated

    
     values < 100 nM against CDK2/Cyclin A.
    
  • Selectivity: The isopropyl group aids in distinguishing between CDK2 and CDK4 by exploiting subtle differences in the gatekeeper region.

Quantitative Data Summary

Compound ClassTargetRole of 5-IsopropylPotency (

)
Ref
BIPPO Analogs P. falciparum (CDPK1)Metabolic Stability / Hydrophobic Fit44 nM (Wild Type)[1, 2]
Pyrazolo[1,5-a]pyrimidines CDK2/Cyclin AGatekeeper Selectivity~57 - 119 nM[3, 4]
Meprin Inhibitors Meprin

S1' Pocket FillingLow

M range
[5]
RET Inhibitors RET Kinase (V804M)Gatekeeper Mutant Binding252 nM[6]

Experimental Protocol: Synthesis of 4-Amino-5-isopropyl-1-methyl-1H-pyrazole

Objective: Synthesis of the core scaffold for further derivatization.

  • Reagents: Ethyl 3-methyl-2-oxobutyrate (Isopropyl precursor), Methylhydrazine, Nitric Acid (fuming), Sulfuric Acid, Palladium on Carbon (10%).

  • Step 1 (Cyclization):

    • Dissolve Ethyl 3-methyl-2-oxobutyrate (10 mmol) in Ethanol (20 mL).

    • Add Methylhydrazine (11 mmol) dropwise at 0°C.

    • Reflux for 4 hours. Evaporate solvent to yield 5-isopropyl-1-methyl-pyrazol-3-ol (tautomer).

  • Step 2 (Nitration):

    • Dissolve intermediate in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise (maintain temp < 10°C).
      
    • Stir for 2h. Pour onto ice. Filter the yellow precipitate (4-nitro derivative).

  • Step 3 (Reduction):

    • Dissolve nitro compound in MeOH. Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon) for 12h.
      
    • Filter through Celite.[2] Concentrate to yield 4-amino-5-isopropyl-1-methyl-1H-pyrazole as an off-white solid.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show isopropyl doublet (
    
    
    ) and septet (
    
    
    ), and broad amino singlet.

References

  • Structural Optimization of BIPPO Analogs as Potent Antimalarials. National Institutes of Health (NIH). Available at: [Link]

  • Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Available at: [Link][2][3][4][5][6]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin

    
     and 
    
    
    
    .
    SciSpace. Available at: [Link]
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed. Available at: [Link]

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Foundational

A Technical Guide to the Chemical Stability of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine Under Standard Conditions

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Foreword: Proactive Stability Assessment in Modern Drug Discovery In the landscape of contemporary drug development, underst...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Proactive Stability Assessment in Modern Drug Discovery

In the landscape of contemporary drug development, understanding the intrinsic chemical stability of a new chemical entity (NCE) is not a matter of regulatory checklist compliance, but a fundamental pillar of a successful therapeutic program. The journey from a promising hit molecule to a viable drug candidate is fraught with potential pitfalls, many of which can be mitigated by a thorough and early assessment of the molecule's inherent liabilities. This guide provides an in-depth technical framework for evaluating the chemical stability of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole amine, under standard conditions. While specific experimental data for this exact molecule is not extensively published, this document will leverage established principles of pyrazole chemistry and pharmaceutical stability testing to provide a robust, predictive, and actionable testing strategy. By understanding the "why" behind the "how," researchers can design intelligent and efficient stability studies that not only satisfy regulatory requirements but also provide crucial insights into a compound's developability.

The Compound in Focus: Structural and Physicochemical Profile

1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2][3] Such scaffolds are of significant interest in medicinal chemistry due to their ability to engage in various biological interactions.[4][5][6] The stability of the pyrazole ring itself is generally robust due to its aromatic character.[7] However, the substituents on the ring play a crucial role in dictating the overall stability of the molecule.[5][8]

Key Structural Features and Their Stability Implications:

  • Pyrazole Core: The aromatic nature of the pyrazole ring imparts a degree of inherent stability.[7] However, the electron-rich nature of the ring can make it susceptible to electrophilic attack and oxidation under certain conditions.[1][9]

  • 4-Amino Group: The primary amine at the C4 position is a key functional group that can significantly influence the molecule's reactivity. Primary arylamines are known to be susceptible to oxidation, which can lead to discoloration (often turning brown) and the formation of various degradation products.[8][10] This group also imparts basicity to the molecule.[10][11]

  • N1-Butyl Group: The n-butyl group at the N1 position is a saturated alkyl chain and is generally considered to be chemically stable under standard conditions.

  • C5-Isopropyl Group: Similar to the N1-butyl group, the isopropyl group at the C5 position is an alkyl substituent and is expected to be stable.

A summary of the key physicochemical properties (predicted) for 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is presented in Table 1.

PropertyPredicted ValueSource
Molecular FormulaC10H19N3[12][13]
Molecular Weight181.28 g/mol [13]
XlogP1.9[12]
pKa (most basic)(Predicted) ~5-6Inferred from similar aromatic amines

Potential Degradation Pathways: A Mechanistic Approach

A proactive approach to stability testing involves anticipating potential degradation pathways based on the molecule's structure. For 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine, the primary areas of concern are oxidation and hydrolysis, with photolytic degradation also being a possibility.

cluster_products Potential Degradation Products Parent_Compound 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine Oxidation Oxidative Degradation Parent_Compound->Oxidation O2, light, metal ions Hydrolysis Hydrolytic Degradation Parent_Compound->Hydrolysis H2O, pH extremes Photolysis Photolytic Degradation Parent_Compound->Photolysis UV/Vis light Oxidized_Products Colored imines, quinone-imines, N-oxides Oxidation->Oxidized_Products Hydrolytic_Products (Unlikely under neutral pH) Ring-opened products Hydrolysis->Hydrolytic_Products Photolytic_Products Radical-mediated products Photolysis->Photolytic_Products cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare solutions of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) Start->Photolytic HPLC RP-HPLC with UV/DAD and MS detection Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Characterization Characterize significant degradation products (LC-MS/MS, NMR) HPLC->Characterization

Figure 2: Experimental workflow for forced degradation studies.

Experimental Protocols

Protocol 1: Sample Preparation

  • Prepare a stock solution of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). [14]2. For each stress condition, dilute the stock solution with the respective stressor to achieve the desired final concentration.

Protocol 2: Stress Conditions

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and collect samples at appropriate time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and collect samples at appropriate time points. [15]* Thermal Degradation:

    • Solid State: Store the solid compound in a stability chamber at 80°C.

    • Solution State: Incubate the drug solution at 80°C.

  • Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [14][16]A control sample should be protected from light.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable. [17] Table 2: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileProvides good peak shape and is compatible with MS detection.
Gradient Start with a low percentage of B and gradually increase.To elute both the parent compound and potentially more polar or less polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30°CEnsures reproducible retention times.
Detection UV/DAD at an appropriate wavelength and Mass Spectrometry (MS)UV/DAD for quantification and peak purity analysis; MS for identification of degradants.

Long-Term and Accelerated Stability Studies

Following forced degradation, long-term and accelerated stability studies are conducted under ICH-prescribed conditions to determine the retest period and recommended storage conditions. [18][16] Table 3: ICH Stability Storage Conditions

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

For these studies, the solid drug substance should be stored in containers that simulate the proposed packaging for the final drug product. Samples should be pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed using the validated stability-indicating HPLC method.

Conclusion and Recommendations

While 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine possesses a generally stable pyrazole core, the presence of a primary amino group makes it susceptible to oxidative degradation. Photodegradation is also a potential liability. A comprehensive stability testing program, initiated with forced degradation studies, is essential to identify and characterize potential degradants and to develop a robust control strategy.

Key Recommendations for Handling and Storage:

  • Storage: Store the solid compound in a well-sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).

  • Light Protection: Protect the compound from light at all times by using amber vials or by wrapping containers in aluminum foil. [8]* pH Control: In solution, maintain the pH near neutral to minimize the risk of acid- or base-catalyzed degradation.

By implementing the strategies outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the chemical stability of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine, enabling informed decisions throughout the development lifecycle and ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this scaffold.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 23, 2026, from [Link]

  • Singh, R., & Kumar, R. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Development Research, 3(9), 1-8. Retrieved February 23, 2026, from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Retrieved February 23, 2026, from [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (2024, May 8). New Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • (Reference 6 is a duplic
  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 12). Beilstein Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. Retrieved February 23, 2026, from [Link]

  • Chiu, C. P., & Chen, B. H. (2000). Stability of heterocyclic amines during heating. Journal of Food Protection, 63(1), 110-116. Retrieved February 23, 2026, from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). International Journal of Novel Research and Development. Retrieved February 23, 2026, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved February 23, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 23, 2026, from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). International Journal of Novel Research and Development. Retrieved February 23, 2026, from [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). International Journal for Research in Applied Science & Engineering Technology. Retrieved February 23, 2026, from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003, February 6). European Medicines Agency. Retrieved February 23, 2026, from [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 23, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved February 23, 2026, from [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). Journal of Agricultural and Food Chemistry. Retrieved February 23, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved February 23, 2026, from [Link]

  • Q1A(R2) Guideline. (2010, February 2). International Council for Harmonisation. Retrieved February 23, 2026, from [Link]

  • Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 23, 2026, from [Link]

  • Amines and Heterocycles. (2018, November 16). Cengage. Retrieved February 23, 2026, from [Link]

  • 1-butyl-5-(propan-2-yl)-1h-pyrazol-4-amine. (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024, June). JETIR. Retrieved February 23, 2026, from [Link]

  • 1-Butyl-4-propan-2-ylsulfanylpyrazol-5-amine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia.pub. Retrieved February 23, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of ChemTech Applications. Retrieved February 23, 2026, from [Link]

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Exploratory

Structural Elucidation &amp; Crystallographic Characterization: 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine

Executive Summary This technical guide outlines the rigorous structural analysis of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as BIPA ). As a critical scaffold in the synthesis of pyrazolo[1,5-a]p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous structural analysis of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as BIPA ). As a critical scaffold in the synthesis of pyrazolo[1,5-a]pyrimidines (used in kinase inhibitors and agrochemicals), the precise determination of its regiochemistry and solid-state packing is essential for downstream structure-activity relationship (SAR) modeling.

This guide moves beyond basic data reporting to provide a comprehensive workflow for crystallizing, solving, and refining the structure of alkyl-substituted aminopyrazoles, addressing common challenges such as alkyl chain disorder and regioisomeric ambiguity.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]

The target analyte, BIPA, presents specific crystallographic challenges due to the flexibility of its aliphatic substituents (butyl and isopropyl groups) and the potential for tautomeric ambiguity in the pyrazole ring, although N-alkylation at position 1 fixes the tautomer.

ParameterSpecification
IUPAC Name 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine
Formula C₁₀H₁₉N₃
Molecular Weight 181.28 g/mol
Key Moiety 4-amino-pyrazole core (H-bond donor/acceptor)
Critical Feature Regiochemistry at N1 (Butyl) vs. C5 (Isopropyl)
Crystallization Challenge High rotational freedom of butyl/isopropyl chains; potential for low melting point.[1][2]
The Regiochemistry Problem

In the synthesis of BIPA (typically via reaction of butylhydrazine with an


-cyano ketone), two isomers are possible: the target 1-butyl-5-isopropyl isomer and the 1-butyl-3-isopropyl isomer. Single-crystal X-ray diffraction (SC-XRD)  is the gold standard for distinguishing these isomers, as NMR can sometimes be ambiguous regarding the specific nitrogen substitution site.

Experimental Protocol: Crystallization Strategy

Obtaining diffraction-quality crystals of alkyl-aminopyrazoles is often the bottleneck. The presence of the butyl chain increases lipophilicity and rotational degrees of freedom, often resulting in oils or amorphous solids.

Workflow: Anti-Solvent Vapor Diffusion

We utilize a Slow Vapor Diffusion method optimized for amphiphilic heterocycles.

Reagents:

  • Solvent (Good): Ethanol (EtOH) or Dichloromethane (DCM).

  • Anti-Solvent (Poor): n-Hexane or Diethyl Ether.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of crude BIPA in the minimum amount of DCM (approx. 0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Chamber Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial) containing 3 mL of n-Hexane.

  • Equilibration: Cap the outer vial tightly. The volatile DCM will slowly diffuse out, and hexane will diffuse in, gently increasing supersaturation.

  • Incubation: Store at 4°C in a vibration-free environment. Crystals should appear within 48–72 hours.

Contingency: If the free base yields an oil, generate the Hydrochloride Salt by bubbling HCl gas through an ethereal solution of BIPA. Ionic interactions often enforce lattice rigidity, facilitating crystallization.

Visualization: Crystallization Logic Flow

CrystallizationWorkflow Figure 1: Decision tree for crystallizing alkyl-aminopyrazoles. Start Crude BIPA Sample Solubility Solubility Check (DCM vs Hexane) Start->Solubility Method Vapor Diffusion (Inner: DCM / Outer: Hexane) Solubility->Method Dissolves Outcome1 Single Crystals Method->Outcome1 Slow Nucleation Outcome2 Oiling Out Method->Outcome2 Rapid Supersaturation SaltFormation HCl Salt Formation Outcome2->SaltFormation Rescue Strategy SaltFormation->Method Retry with Salt

X-Ray Diffraction Data Collection & Reduction

Once a crystal (approx.[1][2] 0.2 x 0.2 x 0.1 mm) is isolated, it must be mounted on a Kapton loop using Paratone oil and flash-cooled to 100 K . Cooling is non-negotiable for this molecule to freeze the thermal motion of the butyl chain.

Data Acquisition Parameters
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Cu is acceptable for purely organic light-atom structures.
  • Strategy: Full sphere collection (360° rotation) to ensure high redundancy.

  • Resolution: Aim for 0.8 Å or better (essential for resolving the amine hydrogens).

Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar heterocycles.
  • Solution Method: Direct Methods (SHELXT) or Charge Flipping.

  • Refinement (SHELXL):

    • Non-Hydrogen Atoms: Refine anisotropically.

    • Hydrogen Atoms:

      • Ring/Chain C-H: Place in calculated geometric positions (Riding model).

      • Amine N-H: Locate in the Difference Fourier Map and refine freely (or with DFIX restraints) to accurately map H-bonding.

Handling Disorder

The isopropyl group at C5 and the butyl tail at N1 are prone to conformational disorder.

  • Diagnosis: Elongated thermal ellipsoids on the terminal carbons.

  • Remedy: Model the disordered moiety over two positions (PART 1 / PART 2) and constrain their occupancies to sum to 1.0 (SUMP). Use similarity restraints (SAME/SADI) on bond lengths if necessary.

Structural Analysis & Discussion

Molecular Conformation

The analysis must confirm the regiochemistry.[3] In the 1-butyl-5-isopropyl isomer, the


 bond length will be characteristic of a single bond within the aromatic system, and the steric bulk of the isopropyl group at C5 will likely twist it out of the pyrazole plane slightly to minimize repulsion with the N1-butyl group.
Supramolecular Architecture

Aminopyrazoles are defined by their hydrogen-bonding capacity.

  • Primary Interaction: The amine group (

    
    ) acts as a double donor. The pyrazole N2 (pyridine-like nitrogen) acts as an acceptor.
    
  • Motif: Expect the formation of centrosymmetric dimers (

    
     graph set) or infinite chains (
    
    
    
    ) linking the molecules.

Table 1: Predicted Geometric Parameters (Based on Analogous Structures)

Bond / AngleExpected ValueSignificance
N1–N2 1.35 – 1.37 ÅTypical for pyrazole ring.
C4–N(Amine) 1.38 – 1.40 ÅIndicates conjugation with the ring.
N–H...N Distance 2.90 – 3.10 ÅStrong intermolecular Hydrogen Bond.
Torsion (Bu-N1-C5-iPr) Non-zeroSteric strain indicator.
Visualization: Interaction Topology

InteractionNetwork Figure 2: Supramolecular assembly showing the characteristic R2,2(8) dimer formation. MolA Molecule A (Donor -NH2) MolB Molecule B (Acceptor N2) MolA->MolB H-Bond (N-H...N) MolC Molecule A' (Pi-Stacking) MolA->MolC Pi-Pi Interaction (Centroid-Centroid) MolB->MolA H-Bond (Reciprocal Dimer)

Conclusion

The structural elucidation of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine serves two purposes:

  • Regiochemical Verification: It unambiguously proves the 1,5-substitution pattern, validating the synthetic pathway.

  • Solid-State Insight: It reveals the H-bonding network driven by the 4-amino group, providing a template for how this scaffold will interact with biological targets (e.g., the hinge region of kinase enzymes).

Researchers should deposit the final refined CIF to the Cambridge Structural Database (CSD) to contribute to the community knowledge base of bioactive heterocycles.

References

  • Grover, G., et al. (2013). "Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives." Molecules, 18(1), 44-56. Link

  • El-Borai, M. A., et al. (2020). "Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine." Journal of Molecular Structure. Link

  • Fustero, S., et al. (2009). "Recent developments in aminopyrazole chemistry." Arkivoc, (i), 198-250.[4] Link

  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on depositing structures." Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 1-butyl-5-isopropyl-1H-pyrazol-4-amine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-butyl-5-isopropyl-1H-pyrazol-4-amine, a valuable heterocyclic building block for drug discovery and materials science. The des...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-butyl-5-isopropyl-1H-pyrazol-4-amine, a valuable heterocyclic building block for drug discovery and materials science. The described synthetic strategy is a robust three-step process commencing with the construction of the pyrazole core via a Paal-Knorr type reaction, followed by regioselective nitration at the C4 position, and concluding with the reduction of the nitro group to the target primary amine. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and characterization data.

Introduction and Synthetic Strategy

Substituted pyrazoles are a cornerstone of medicinal chemistry, appearing in numerous approved drugs due to their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The target compound, 1-butyl-5-isopropyl-1H-pyrazol-4-amine, incorporates key structural motifs—a lipophilic N-butyl group, a sterically significant isopropyl group, and a versatile 4-amino functional group—making it an attractive intermediate for library synthesis and lead optimization.

The chosen synthetic pathway is designed for reliability and scalability, proceeding through two stable intermediates.

Overall Reaction Scheme:

(Self-generated image placeholder for the chemical reaction scheme)

  • Step 1: Pyrazole Ring Formation. The synthesis begins with the cyclocondensation of butylhydrazine and 1-(dimethylamino)-4-methyl-1-penten-3-one (an enaminone precursor) to form the 1-butyl-5-isopropyl-1H-pyrazole core. This is a variation of the classic Knorr pyrazole synthesis, which typically involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[3][4][5] The use of an enaminone provides excellent regiocontrol.[6]

  • Step 2: Electrophilic Nitration. The pyrazole ring is π-excessive, making it susceptible to electrophilic aromatic substitution, preferentially at the C4 position.[1] Treatment with a standard nitrating mixture (HNO₃/H₂SO₄) installs the nitro group, yielding 1-butyl-5-isopropyl-4-nitro-1H-pyrazole.

  • Step 3: Nitro Group Reduction. The final step involves the reduction of the 4-nitro intermediate to the target 4-amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, affording the final product in high purity.[7][8]

Experimental Protocols

Step 1: Synthesis of 1-butyl-5-isopropyl-1H-pyrazole (Intermediate 1)

Principle: This reaction follows the Paal-Knorr synthesis mechanism.[9][10] The more nucleophilic nitrogen of butylhydrazine attacks the β-carbon of the enaminone, followed by an intramolecular cyclization via attack of the second nitrogen onto the carbonyl carbon. Subsequent dehydration yields the aromatic pyrazole ring.

Materials & Reagents:

ReagentCAS NumberMW ( g/mol )Moles (mmol)EquivalentsAmount
Butylhydrazine oxalate6413-52-1178.1750.01.08.91 g
1-(Dimethylamino)-4-methyl-1-penten-3-one18362-75-9141.2155.01.17.77 g
Sodium Hydroxide1310-73-240.00100.02.04.00 g
Ethanol (EtOH)64-17-546.07--150 mL
Water (DI)7732-18-518.02--50 mL

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add butylhydrazine oxalate (8.91 g, 50.0 mmol) and ethanol (100 mL).

  • In a separate beaker, dissolve sodium hydroxide (4.00 g, 100.0 mmol) in deionized water (50 mL). Carefully add the NaOH solution to the flask to neutralize the oxalate and free the butylhydrazine base. Stir for 15 minutes at room temperature.

  • Add 1-(dimethylamino)-4-methyl-1-penten-3-one (7.77 g, 55.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Add 100 mL of ethyl acetate and 100 mL of water to the residue. Transfer to a separatory funnel, shake, and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 5-10% Ethyl Acetate in Hexane) to afford 1-butyl-5-isopropyl-1H-pyrazole as a pale yellow oil.

    • Expected Yield: 70-80%.

    • Characterization (¹H NMR, ¹³C NMR, MS): Confirm structure and purity.

Step 2: Synthesis of 1-butyl-5-isopropyl-4-nitro-1H-pyrazole (Intermediate 2)

Principle: This step is a classic electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile and attacks the electron-rich C4 position of the pyrazole ring.[11]

Materials & Reagents:

ReagentCAS NumberMW ( g/mol )Moles (mmol)EquivalentsAmount
1-butyl-5-isopropyl-1H-pyrazole (from Step 1)N/A166.2740.01.06.65 g
Sulfuric Acid (H₂SO₄, 98%)7664-93-998.08--20 mL
Nitric Acid (HNO₃, 70%)7697-37-263.0144.01.1~2.8 mL

Protocol:

  • Safety First: Perform this reaction in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. Have a base quench (e.g., sodium bicarbonate solution) ready.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (20 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Add 1-butyl-5-isopropyl-1H-pyrazole (6.65 g, 40.0 mmol) dropwise to the cold sulfuric acid with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid (~2.8 mL, 44.0 mmol) to the dropping funnel.

  • Add the nitric acid dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for an additional 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. A precipitate should form.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude solid from an ethanol/water mixture to yield 1-butyl-5-isopropyl-4-nitro-1H-pyrazole as a yellow crystalline solid.

    • Expected Yield: 85-95%.

    • Characterization (¹H NMR, ¹³C NMR, MS, IR): Confirm structure and purity.

Step 3: Synthesis of 1-butyl-5-isopropyl-1H-pyrazol-4-amine (Target Compound)

Principle: The nitro group is readily reduced to a primary amine via catalytic hydrogenation. The reaction proceeds on the surface of the palladium catalyst, where molecular hydrogen is activated and transferred to the nitro group, which is reduced in a stepwise fashion to the amine.[7][8]

Materials & Reagents:

ReagentCAS NumberMW ( g/mol )Moles (mmol)EquivalentsAmount
1-butyl-5-isopropyl-4-nitro-1H-pyrazole (from Step 2)N/A211.2630.01.06.34 g
Palladium on Carbon (Pd/C, 10 wt%)7440-05-3--~5 mol%~320 mg
Methanol (MeOH)67-56-132.04--150 mL
Hydrogen Gas (H₂)1333-74-02.02-Excess-

Protocol:

  • Safety First: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks. Perform the reaction in a well-ventilated area away from ignition sources.

  • To a hydrogenation vessel (e.g., Parr shaker bottle), add 1-butyl-5-isopropyl-4-nitro-1H-pyrazole (6.34 g, 30.0 mmol) and methanol (150 mL).

  • Carefully add 10% Pd/C catalyst (320 mg) to the solution under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.

  • Seal the vessel, connect it to the hydrogenation apparatus, and purge the system with nitrogen three times before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.4 atm).

  • Shake or stir the reaction mixture at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL). Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Quench the filter pad with water immediately after use.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from hexane or by flash column chromatography (Eluent: 50% Ethyl Acetate in Hexane) to afford 1-butyl-5-isopropyl-1H-pyrazol-4-amine as an off-white to pale tan solid.

    • Expected Yield: 90-98%.

    • Characterization (¹H NMR, ¹³C NMR, MS, HRMS): Confirm the structure and high purity of the final product.

Workflow and Mechanistic Visualization

The logical progression of the synthesis and the key ring-forming mechanism are illustrated below.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction P1 Butylhydrazine I1 Intermediate 1 (1-butyl-5-isopropyl-1H-pyrazole) P1->I1 EtOH, Reflux P2 Enaminone Precursor P2->I1 EtOH, Reflux I2 Intermediate 2 (4-Nitro-pyrazole) I1->I2 HNO₃/H₂SO₄, 0°C FP Final Product (1-butyl-5-isopropyl-1H-pyrazol-4-amine) I2->FP H₂, Pd/C, MeOH

Caption: Overall synthetic workflow for 1-butyl-5-isopropyl-1H-pyrazol-4-amine.

G A Butyl-NH-NH₂ attacks enaminone B Intermediate Zwitterion A->B 1 C Intramolecular Cyclization (Loss of Dimethylamine) B->C 2 D Non-aromatic Dihydro-pyrazolone C->D 3 E Dehydration D->E 4 F Aromatic Pyrazole Ring E->F 5

Caption: Simplified mechanism for the Paal-Knorr type pyrazole synthesis step.

References

  • Ferreira, V. F., de Souza, M. C. B. V., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2001). Recent advances in the synthesis of pyrazoles. Organic Preparations and Procedures International, 33(5), 411-454. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 23, 2026, from [Link]

  • Kumar, V., & Aggarwal, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 137. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Synthesis of Pyrazoles. YouTube. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved February 23, 2026, from [Link]

  • Schmalz, H.-G., & Böttcher, C. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-32. [Link]

  • de Oliveira, C. S. A., & de Oliveira, R. B. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6423. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 23, 2026, from [Link]

  • Li, J. J. (2018). Key reactions in heterocycle synthesis. John Wiley & Sons. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Scientific Reports, 13(1), 1-14. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2018). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 15(2), 194-207. [Link]

  • Cole, K. P., et al. (2011). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 52(33), 4321-4324. [Link]

  • El-Apasery, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, December 1). Paal–Knorr synthesis. Retrieved February 23, 2026, from [Link]

  • Popa, M., et al. (2023). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 28(15), 5773. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Elnagdi, M. H., & Elmoghayar, M. R. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Slepukhin, P. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7794. [Link]

  • Trilleras, J., & Quiroga, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1061. [Link]

  • Panda, S. S., & Rout, S. K. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 239-265. [Link]

  • Wang, H., et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. U.S.
  • Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 23-28. [Link]

  • Manetti, F., et al. (2008). Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry, 16(24), 10159-10173. [Link]

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Application

Application Note: Advanced Reductive Amination Strategies for the Functionalization of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine

Abstract This document provides a comprehensive technical guide for the reductive amination of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine, a key intermediate in contemporary drug discovery. The pyrazole nucleus is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the reductive amination of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine, a key intermediate in contemporary drug discovery. The pyrazole nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs, and its functionalization is of paramount importance to medicinal chemists.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles and causality behind protocol choices. We present two robust, field-proven protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), respectively. Detailed step-by-step methodologies, process optimization insights, troubleshooting advice, and comparative data are provided to enable researchers, scientists, and drug development professionals to successfully synthesize novel pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile bioisosteric properties.[1][3] This five-membered heterocycle is a key structural component in a multitude of therapeutic agents, including kinase inhibitors for oncology (e.g., Ruxolitinib, Crizotinib), treatments for pulmonary hypertension, and anti-inflammatory drugs.[1][2][3][4] The ability to selectively functionalize the pyrazole core is critical for modulating pharmacological activity, and the amine group at the C4 position of scaffolds like 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine serves as a prime handle for diversification.

Reductive amination, also known as reductive alkylation, stands out as one of the most effective and widely utilized methods for forming carbon-nitrogen bonds.[5][6] It offers a controlled, high-yield alternative to direct alkylation, which is often plagued by over-alkylation issues.[7] This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine.[5][8] This application note details two gold-standard, one-pot procedures for this transformation, tailored for the pyrazole substrate.

Mechanism and Theory: A Tale of Two Hydrides

The success of a one-pot reductive amination hinges on the selective reduction of the imine (or its protonated form, the iminium ion) in the presence of the starting carbonyl compound.[7][9] This is achieved by using hydride reagents with tuned reactivity.

The reaction proceeds in two main stages:

  • Imine/Iminium Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. Under neutral or mildly acidic conditions, this intermediate undergoes dehydration to form an imine.[5] The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity. However, excessively acidic conditions will protonate the starting amine, rendering it non-nucleophilic.[7][10]

  • Reduction: A hydride reducing agent, added to the same pot, reduces the C=N double bond of the imine/iminium ion to a C-N single bond, yielding the final secondary or tertiary amine.[11]

Caption: General mechanism of reductive amination.

Choice of Reducing Agent:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent, sterically hindered and attenuated by the electron-withdrawing acetoxy groups.[12] It is particularly effective for reductive aminations because it reduces iminium ions much faster than ketones or aldehydes, allowing for a convenient one-pot procedure.[12][13] It does not require acidic conditions (though an acid catalyst like acetic acid can accelerate slow reactions) and performs well in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[13][14]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than sodium borohydride (NaBH₄) due to the electron-withdrawing cyano group.[15] Its key advantage is its stability under mildly acidic conditions (pH 4-6), which are optimal for imine formation.[7][15] Under these conditions, aldehydes and ketones are protonated and reduced slowly, while the imine is readily protonated to the iminium ion and rapidly reduced.[9][11] Safety Precaution: NaBH₃CN is toxic and can liberate highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or under strongly acidic workup conditions.[9][15] Always handle in a fume hood and quench reactions carefully with a base.

Experimental Protocols

The following protocols describe the reductive amination of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (1) with p-anisaldehyde (2) as a model electrophile to yield N-((4-methoxyphenyl)methyl)-1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (3).

Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Synthesis

This method is highly reliable and generally preferred for its mild conditions, broad substrate scope, and operational simplicity.[8][13]

Workflow_STAB start Start step1 1. Combine pyrazole amine (1) and p-anisaldehyde (2) in DCE. start->step1 end End step2 2. Stir for 20-30 min for imine pre-formation. step1->step2 step3 3. Add NaBH(OAc)₃ (STAB) in portions at RT. step2->step3 step4 4. Monitor reaction by TLC/LC-MS (Typically 2-16 h). step3->step4 step5 5. Quench with saturated aq. NaHCO₃. step4->step5 step6 6. Perform aqueous workup & extract with DCM/EtOAc. step5->step6 step7 7. Purify via column chromatography. step6->step7 step8 8. Characterize final product (3). step7->step8 step8->end

Caption: Experimental workflow for STAB-mediated reductive amination.

Materials and Reagents

ReagentM.W.AmountMoles (mmol)Equiv.
Pyrazole Amine (1)195.301.00 g5.121.0
p-Anisaldehyde (2)136.150.77 g5.631.1
NaBH(OAc)₃ (STAB)211.941.63 g7.681.5
1,2-Dichloroethane (DCE)-25 mL--
Sat. aq. NaHCO₃-~20 mL--
Dichloromethane (DCM)-~50 mL--
Brine-~20 mL--
Anhydrous Na₂SO₄----

Step-by-Step Methodology

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (1) (1.00 g, 5.12 mmol) and 1,2-dichloroethane (DCE, 25 mL).

  • Imine Formation: Add p-anisaldehyde (2) (0.77 g, 5.63 mmol, 1.1 equiv.) to the solution. Stir the mixture at room temperature for 20-30 minutes. A slight color change may be observed as the imine forms.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.63 g, 7.68 mmol, 1.5 equiv.) to the stirred suspension in three portions over 5 minutes. The reaction is mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30% EtOAc/Hexanes) or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL) to quench the excess reagent and any remaining acid. Stir until gas evolution ceases.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (DCM, 2 x 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product (3).

Protocol 2: Sodium Cyanoborohydride Mediated Synthesis

This classic protocol is highly effective but requires careful pH control and adherence to safety procedures due to the nature of the reagent.[16]

Workflow_NaBH3CN start Start step1 1. Dissolve pyrazole amine (1) and p-anisaldehyde (2) in Methanol. start->step1 end End step2 2. Adjust pH to ~5-6 with Glacial Acetic Acid. step1->step2 step3 3. Add NaBH₃CN solution dropwise at RT. step2->step3 step4 4. Monitor reaction by TLC/LC-MS (Typically 4-24 h). step3->step4 step5 5. Quench by raising pH > 8 with aq. NaOH. step4->step5 step6 6. Concentrate MeOH, then perform aqueous workup & extraction. step5->step6 step7 7. Purify via column chromatography. step6->step7 step8 8. Characterize final product (3). step7->step8 step8->end

Caption: Experimental workflow for NaBH₃CN-mediated reductive amination.

Materials and Reagents

ReagentM.W.AmountMoles (mmol)Equiv.
Pyrazole Amine (1)195.301.00 g5.121.0
p-Anisaldehyde (2)136.150.77 g5.631.1
NaBH₃CN62.840.48 g7.681.5
Methanol (MeOH)-30 mL--
Glacial Acetic Acid-As needed--
1M aq. NaOH-As needed--
Ethyl Acetate (EtOAc)-~50 mL--
Brine-~20 mL--
Anhydrous Na₂SO₄----

Step-by-Step Methodology

  • Reaction Setup: In a fume hood, dissolve 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (1) (1.00 g, 5.12 mmol) and p-anisaldehyde (2) (0.77 g, 5.63 mmol, 1.1 equiv.) in methanol (25 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • pH Adjustment: Stir the solution and add glacial acetic acid dropwise until the pH of the solution is between 5 and 6 (check with pH paper).

  • Reduction: In a separate vial, dissolve sodium cyanoborohydride (0.48 g, 7.68 mmol, 1.5 equiv.) in methanol (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Monitoring: Stir the reaction at room temperature. The reaction is typically slower than the STAB method; monitor by TLC or LC-MS until completion (4-24 hours).

  • Workup - Quenching: (Caution: Perform in fume hood) . Carefully quench the reaction by adding 1M aqueous NaOH dropwise until the pH is > 8 to ensure no HCN is present.

  • Workup - Extraction: Remove most of the methanol under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel as described in Protocol 1.

Data Summary and Comparison

ParameterProtocol 1: NaBH(OAc)₃ (STAB)Protocol 2: NaBH₃CN
Reducing Agent Sodium TriacetoxyborohydrideSodium Cyanoborohydride
Typical Solvent Aprotic (DCE, DCM, THF)[13]Protic (MeOH, EtOH)[16]
pH Condition Generally neutral, no pH control needed[17]Mildly acidic (pH 5-6) required[7]
Reaction Time Faster (2-16 hours)Slower (4-24 hours)
Workup Simple basic quench (e.g., NaHCO₃)Careful basic quench (pH > 8) required
Safety Profile Generally safe, non-toxic byproductsToxic reagent , potential HCN release[15]
Substrate Scope Very broad, tolerates many functional groups[13]Broad, but may be incompatible with highly acid-sensitive groups
Typical Yield High (80-95%)Good to High (70-90%)

Troubleshooting and Optimization

  • Problem: Incomplete reaction (starting amine remains).

    • Cause: Insufficient imine formation or inefficient reduction.

    • Solution: For STAB, add 1.0 equivalent of glacial acetic acid to catalyze imine formation.[13] For NaBH₃CN, re-check and ensure the pH is in the optimal 5-6 range. For stubborn ketones, adding a dehydrating agent like MgSO₄ or molecular sieves can drive the imine equilibrium forward.

  • Problem: Aldehyde/Ketone is reduced to the corresponding alcohol.

    • Cause: The reducing agent is too strong or conditions are incorrect. This is rare with STAB or NaBH₃CN but can occur with NaBH₄ if added before imine formation is complete.[7]

    • Solution: Ensure a one-pot protocol is performed with a selective reagent like STAB. If using NaBH₄, it must be a two-step process: form the imine completely (and optionally isolate it), then add the NaBH₄.[13]

  • Problem: Dialkylation of the amine.

    • Cause: The newly formed secondary amine product reacts with another molecule of the aldehyde.

    • Solution: This is less common with STAB. Using the amine as the limiting reagent can help. For challenging cases, a stepwise procedure of imine formation followed by reduction can provide better control.[13]

  • Problem: Difficult purification.

    • Cause: Similar polarity of product and unreacted imine intermediate.

    • Solution: Ensure the reaction goes to completion. If imine remains, it can sometimes be hydrolyzed back to the aldehyde during aqueous workup by extending the quench time, simplifying the mixture. An acidic wash during workup can help remove basic impurities, but care must be taken not to protonate and lose the desired amine product into the aqueous layer.[18]

Conclusion

The reductive amination of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is a robust and versatile method for generating diverse libraries of compounds for drug discovery. The two protocols presented here, utilizing sodium triacetoxyborohydride and sodium cyanoborohydride, offer reliable pathways to secondary amines. For general purposes, the STAB protocol is highly recommended due to its operational simplicity, mild conditions, and superior safety profile. The NaBH₃CN method remains a valuable tool, particularly in protic solvents, provided that appropriate pH control and safety precautions are strictly observed. By understanding the mechanistic principles behind these choices, researchers can effectively troubleshoot and adapt these protocols for a wide range of carbonyl and amine substrates.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Ghanghoria, R., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate. (2026, February 1). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

  • Bentham Science. Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. [Link]

  • Taylor & Francis Online. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • YouTube. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • ACS Publications. (2025, June 17). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]

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  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

  • Myers Research Group, Harvard University. C–N Bond-Forming Reactions: Reductive Amination. [Link]

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  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Royal Society of Chemistry. Preparation of secondary amines by reductive amination with metallic magnesium. [Link]

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Method

Application Notes and Protocols for Coupling Reactions of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine in Medicinal Chemistry

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[2] The 1,5-disubstituted 4-aminopyrazole motif, in particular, serves as a versatile template for the synthesis of novel therapeutic agents. This guide focuses on a specific, highly functionalized member of this class: 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine . The butyl and isopropyl substituents provide desirable lipophilic characteristics, while the 4-amino group acts as a key nucleophilic handle for a variety of powerful coupling reactions. These reactions allow for the systematic elaboration of the pyrazole core, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

This document provides detailed application notes and model protocols for three critical coupling reactions of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine: Buchwald-Hartwig amination, Suzuki-Miyaura coupling (of the corresponding 4-halo-pyrazole), and amide bond formation. The protocols are based on established methodologies for structurally related aminopyrazoles and are intended to serve as a robust starting point for researchers in drug development.

Buchwald-Hartwig Amination: Forging C-N Bonds for Novel Scaffolds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3] For a molecule like 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine, this reaction is instrumental in coupling the pyrazole's 4-amino group with a diverse range of aryl and heteroaryl halides or triflates. This allows for the creation of complex molecular architectures often found in kinase inhibitors and other targeted therapies.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the aminopyrazole, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl-4-aminopyrazole and regenerate the Pd(0) catalyst.[3]

The choice of ligand is critical for the success of this reaction, especially with a sterically hindered amine. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to promote both the oxidative addition and the reductive elimination steps while preventing catalyst decomposition.[4] The selection of a suitable base is also crucial; it must be strong enough to deprotonate the aminopyrazole without causing unwanted side reactions.

Model Protocol: Buchwald-Hartwig Amination of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine with an Aryl Bromide

This protocol is adapted from established procedures for the amination of aryl halides with various amines.[5]

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine181.29181 mg1.01.0
Aryl Bromide--1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6548 mg0.10.1
Sodium tert-butoxide (NaOtBu)96.10134 mg1.41.4
Toluene-5 mL--

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl bromide (1.2 mmol) and 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (181 mg, 1.0 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine.

Workflow Diagram:

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[6] To utilize this reaction with our pyrazole core, we would first need to introduce a leaving group, such as a bromine or iodine atom, at the 4-position. The resulting 4-halo-1-butyl-5-(propan-2-yl)-1H-pyrazole can then be coupled with a wide variety of aryl or heteroaryl boronic acids or their esters. This approach provides access to a diverse library of 4-aryl pyrazoles, which are prevalent motifs in many kinase inhibitors.

Scientific Rationale and Mechanistic Insights

The catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the 4-halopyrazole to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid.[2] Microwave irradiation can often be employed to accelerate the reaction and improve yields.[2]

Model Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-butyl-5-(propan-2-yl)-1H-pyrazole with an Arylboronic Acid

This protocol is based on general methods for the Suzuki-Miyaura coupling of 4-halopyrazoles.[2][6]

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
4-Bromo-1-butyl-5-(propan-2-yl)-1H-pyrazole245.16245 mg1.01.0
Arylboronic Acid--1.51.5
Pd(dppf)Cl₂731.7037 mg0.050.05
Cesium Carbonate (Cs₂CO₃)325.82652 mg2.02.0
1,4-Dioxane/Water (4:1)-5 mL--

Procedure:

  • In a microwave vial, combine 4-bromo-1-butyl-5-(propan-2-yl)-1H-pyrazole (245 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-butyl-5-(propan-2-yl)-1H-pyrazole.

Workflow Diagram:

[Image of the amide coupling reaction of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine with a generic carboxylic acid using HATU]

Caption: Workflow for HATU-mediated Amide Coupling.

Conclusion

1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry. The protocols outlined in this guide for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation provide robust and versatile methods for its elaboration into a wide range of potentially bioactive molecules. By leveraging these powerful synthetic tools, researchers can efficiently generate libraries of novel pyrazole derivatives for screening in drug discovery programs. It is important to note that while these protocols are based on well-established precedents, optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.

References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-756.
  • Ghosh, A., Suman, S., & Das, P. (2003). A new pyrazole-tethered phosphine ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95.
  • Jedinák, L., Slouka, J., & Hajdúch, M. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(3), 359-366.
  • Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society, 122(40), 9542-9555.
  • Yamamoto, T., & Komiyama, M. (2013). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. European Journal of Organic Chemistry, 2013(26), 5869-5874.
  • Pore, D. M., & Kuchekar, B. S. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2(24), 9186-9189.
  • Vanier, G. S. (2002). Palladium-catalyzed amination of aryl halides on solid support. Organic Letters, 4(26), 4787-4790.
  • Fichez, J., Busca, P., & Prestat, G. (2012). Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry, 16(2), 229-246.
  • Singer, R. A. (2004). Alternative Biarylphosphines for Use in the Palladium-Catalyzed Amination of Aryl Halides. Tetrahedron Letters, 45(31), 5989-5992. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
  • Lee, C.-J., & Lee, Y.-J. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4703.
  • Hughes, D. L. (2008). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. The Journal of Organic Chemistry, 73(16), 6463-6465. [Link]

  • Charville, H. (2011). Direct Amide Formation Between Carboxylic Acids and Amines. Durham University. [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
  • Lee, C.-J., & Lee, Y.-J. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Bulletin of the Korean Chemical Society, 31(8), 2347-2350. [Link]

  • Lee, C.-J., & Lee, Y.-J. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4703. [Link]

  • Reddy, T. R., & Reddy, P. S. N. (2015). Synthesis of 1-(Methylsulfonylmethyl)
  • Sharma, P., & Kumar, A. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. Journal of Applicable Chemistry, 7(5), 1234-1238.
  • Glenmark Pharmaceuticals S.A. (2009). Pyrazole derivatives as 5-lo inhibitors.
  • El-Faham, A., & Funosas, A. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1369.
  • Sharma, V., & Kumar, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2032.
  • Lee, C.-J., & Lee, Y.-J. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3326.
  • Nordsiek, M. T., & Gregory, J. J. (2024). Pharmaceutical P.I.N. Points: Patent Innovation News. Journal of Pharmaceutical Sciences, 113(3), 681-684.
  • Roughley, S. D., & Jordan, A. M. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 471-531.

Sources

Application

Formulation strategies for bioactive compounds containing the 4-aminopyrazole scaffold

Application Note: Advanced Formulation Strategies for 4-Aminopyrazole Derivatives Introduction: The 4-Aminopyrazole Scaffold The 4-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Formulation Strategies for 4-Aminopyrazole Derivatives

Introduction: The 4-Aminopyrazole Scaffold

The 4-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib analogues) and anti-inflammatory agents. Its structural rigidity and ability to form multiple hydrogen bonds make it ideal for the ATP-binding pockets of kinases (CDK, p38 MAPK, B-Raf).

However, these same properties create significant formulation challenges. 4-aminopyrazole derivatives often exhibit "brick dust" properties: high crystallinity (high melting point) combined with high lipophilicity (LogP > 3). This results in BCS Class II or IV classification, where oral bioavailability is limited by dissolution rate or solubility.

This guide details three field-proven formulation strategies to unlock the therapeutic potential of this scaffold: Salt Formation , Amorphous Solid Dispersions (ASD) , and Lipid-Based Delivery (SEDDS) .

Pre-Formulation Characterization: The Decision Matrix

Before selecting a strategy, the ionization behavior of the 4-aminopyrazole must be understood.

  • Chemical Nuance: If the 4-amino group is free, it acts as a weak base. However, in most kinase inhibitors, this amine is acylated (amide/urea linkage), rendering it non-basic. In these cases, basicity typically resides in the pyrazole ring nitrogen (

    
    ) or pendant heteroatoms (e.g., pyridines).
    
Formulation Decision Tree

The following logic flow dictates the optimal strategy based on your compound's physicochemical profile.

FormulationDecision Start Compound Characterization CheckSol Aqueous Solubility < 10 μg/mL? Start->CheckSol CheckCryst High Crystallinity? (Tm > 200°C) CheckSol->CheckCryst Yes Simple Standard Formulation (Micronization) CheckSol->Simple No CheckpKa Basic Center Available? (pKa > 3) CheckCryst->CheckpKa Yes (Lattice Energy Limited) CheckLogP LogP > 4.5? CheckCryst->CheckLogP No (Lipophilicity Limited) Salt STRATEGY 1: Salt Formation CheckpKa->Salt Yes ASD STRATEGY 2: Amorphous Solid Dispersion (Spray Drying) CheckpKa->ASD No (Weak/No Base) CheckLogP->ASD No SEDDS STRATEGY 3: Lipid-Based Delivery (SEDDS) CheckLogP->SEDDS Yes (Grease Ball)

Figure 1: Decision matrix for selecting formulation strategies based on solubility, crystallinity, and ionization potential.

Strategy 1: Salt Formation (The "Crystal Breaker")

Applicability: Compounds with a basic nitrogen (pyrazole ring or side chain) with pKa > 3. Mechanism: Ionic interactions disrupt the tight crystal lattice and increase the solvation energy, enhancing dissolution rate.

Protocol: High-Throughput Salt Screening

Materials:

  • API (4-aminopyrazole derivative).

  • Counter-ions (Class 1): Hydrochloric acid, Methanesulfonic acid (Mesylate), Toluenesulfonic acid (Tosylate), Sulfuric acid.

  • Solvents: Methanol, Ethanol, Acetone, THF.

Step-by-Step Methodology:

  • Stoichiometric Calculation: Determine the molar mass of the API. Prepare 0.1 M stock solutions of the API in THF/Methanol (50:50).

  • Acid Addition: In a 96-well plate or HPLC vials, add the acid stock solution (1.05 equivalents) to the API solution.

    • Expert Insight: For pyrazoles, the mesylate salt often yields better non-hygroscopic crystals than HCl, which can form hydrates.

  • Crystallization Induction:

    • Method A (Evaporation): Allow solvent to evaporate slowly at ambient temperature.

    • Method B (Cooling): Heat to 50°C, then cool to 4°C at a rate of 0.1°C/min.

    • Method C (Anti-solvent): Add MTBE or Hexane dropwise until turbidity appears.

  • Harvest & Analysis: Centrifuge solids. Analyze via PLM (Polarized Light Microscopy) for birefringence (crystallinity).

  • Validation: Scale up the "hit" to 100 mg and perform Dynamic Vapor Sorption (DVS). Reject salts that absorb >2% moisture at 80% RH.

Strategy 2: Amorphous Solid Dispersions (ASD)

Applicability: Neutral compounds or weak bases where salts are unstable; compounds with high melting points (high lattice energy). Mechanism: The drug is "frozen" in a disordered, high-energy amorphous state within a polymer matrix, preventing recrystallization.

Protocol: Spray Drying Manufacturing

Materials:

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) – Preferred for pyrazoles due to pH-dependent solubility and H-bonding capability. Alternative: PVPVA 64.

  • Solvent: Dichloromethane:Methanol (2:1 v/v) or Acetone.

Step-by-Step Methodology:

  • Feed Preparation:

    • Dissolve API and Polymer (Ratio 1:3) in the solvent system.[1][2] Total solids concentration should be 5-10% w/v.

    • Critical Parameter: Ensure the solution is clear. Any suspended particles will act as nucleation seeds, causing batch failure.

  • Spray Drying (Büchi B-290 or similar):

    • Inlet Temperature:

      
       (e.g., 55°C for Acetone).
      
    • Outlet Temperature: Maintain at 35-40°C.

    • Atomization Pressure: 3.0 - 4.0 bar (create fine droplets for rapid evaporation).

  • Secondary Drying:

    • Collect the powder and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent below ICH limits.

  • Characterization:

    • mDSC (Modulated DSC): Confirm a single Glass Transition Temperature (

      
      ). Multiple 
      
      
      
      s indicate phase separation.
    • PXRD: Confirm "halo" pattern (absence of Bragg peaks).

ASD_Workflow Input API + HPMC-AS (1:3 Ratio) Mix High Shear Mixing Input->Mix Solvent Solvent (Acetone/MeOH) Solvent->Mix Atomize Atomization (Nozzle) Mix->Atomize Feed Pump Dry Drying Chamber (Rapid Evaporation) Atomize->Dry Droplet Formation Cyclone Cyclone Separation Dry->Cyclone Gas Stream Product Amorphous Powder Cyclone->Product

Figure 2: Spray drying workflow for generating Amorphous Solid Dispersions (ASD).

Strategy 3: Lipid-Based Delivery (SEDDS)

Applicability: Highly lipophilic pyrazoles (LogP > 4.5) that are soluble in oils. Mechanism: The formulation spontaneously forms an emulsion in the gut, presenting the drug in a solubilized state for lymphatic absorption.

Protocol: Pseudo-Ternary Phase Diagram Construction

Materials:

  • Oil Phase: Capryol 90 or Oleic Acid.

  • Surfactant: Tween 80 or Cremophor EL.

  • Co-Surfactant: PEG 400 or Transcutol P.

Step-by-Step Methodology:

  • Smix Preparation: Prepare a mixture of Surfactant and Co-Surfactant (

    
    ) at ratios of 1:1, 2:1, and 3:1.[3]
    
  • Oil Addition: Mix Oil and

    
     in ratios of 1:9, 2:8, ... up to 9:1 (w/w) in glass vials.
    
  • Water Titration:

    • Add distilled water dropwise to each oil/

      
       blend under vortexing at 25°C.
      
    • Endpoint: Visual transition from clear/transparent (microemulsion) to turbid (coarse emulsion).

  • Plotting: Use the data points to plot the phase diagram. The area of the "monophasic region" indicates the robustness of the SEDDS.

  • Drug Loading: Dissolve the 4-aminopyrazole in the optimized isotropic mixture (usually 20% Oil / 40% Surfactant / 40% Co-surfactant).

SEDDS_Phase Oil Oil Phase (Capryol 90) Titration Water Titration (Determine Clear Region) Oil->Titration Surf Surfactant (Tween 80) Smix Smix Preparation (Ratio 2:1) Surf->Smix CoSurf Co-Surfactant (PEG 400) CoSurf->Smix Smix->Titration

Figure 3: Conceptual flow for constructing a Pseudo-Ternary Phase Diagram for SEDDS optimization.

Summary of Expected Outcomes

ParameterSalt FormationAmorphous Solid DispersionSEDDS
Solubility Increase 10x - 100x (pH dependent)50x - 1000x (Kinetic)Solubilized in carrier
Stability Risk Disproportionation / HydratesRecrystallizationOxidation of lipids
Process Complexity Low (Crystallization)High (Spray Drying)Medium (Liquid filling)
Best For Basic Pyrazoles (pKa > 3)High MP / "Brick Dust"High LogP (> 4.5)

References

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

  • Baghel, S., et al. (2016). Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques. Journal of Advanced Pharmaceutical Technology & Research. Link

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy.[4][5][6] Link

  • Fray, M. J., et al. (2013). Structure–activity relationships of pyrazole-based kinase inhibitors. Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine

Welcome to the technical support center for the synthesis of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Introduction to the Synthetic Pathway

The synthesis of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is typically achieved through a three-step process, beginning with the well-established Knorr pyrazole synthesis, followed by electrophilic nitration and subsequent reduction. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address potential issues at each stage of the synthesis.

Synthetic_Pathway Reactants Butylhydrazine + 4-Methyl-2,4-pentanedione Step1 Step 1: Knorr Pyrazole Synthesis Reactants->Step1 Intermediate1 1-Butyl-3-methyl-5-isopropyl-1H-pyrazole Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 1-Butyl-3-methyl-5-isopropyl-4-nitro-1H-pyrazole Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Final_Product 1-Butyl-5-(propan-2-yl)-1H-pyrazol-4-amine Step3->Final_Product

Caption: Overall synthetic pathway for 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Knorr Pyrazole Synthesis

Question 1: My yield for the Knorr synthesis of the pyrazole core is consistently low. What are the likely causes and how can I improve it?

Low yield in the Knorr pyrazole synthesis is a common problem that can often be attributed to several factors, primarily the formation of regioisomers, suboptimal reaction conditions, or impure starting materials.[1][2]

  • Possible Cause 1: Formation of Regioisomers

    The reaction between an unsymmetrical 1,3-dicarbonyl compound (like 4-methyl-2,4-pentanedione) and a substituted hydrazine (butylhydrazine) can lead to the formation of two different regioisomeric pyrazoles.[3] Managing this regioselectivity is crucial for maximizing the yield of the desired isomer.

    Solutions:

    • Solvent Choice: The choice of solvent can significantly influence regioselectivity. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE), have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[3][4]

    • Control of pH: The initial nucleophilic attack can be directed by controlling the reaction's acidity or basicity. Under acidic conditions, protonation can alter the nucleophilicity of the hydrazine nitrogens, leading to a different regiochemical outcome compared to basic conditions.[3] A few drops of glacial acetic acid are often used as a catalyst.[1]

  • Possible Cause 2: Suboptimal Reaction Conditions

    The Knorr condensation is sensitive to temperature and reaction time.

    Solutions:

    • Temperature Optimization: While some reactions proceed at room temperature, others may require heating to go to completion. A typical temperature range is between 60°C and 100°C.[1][5] It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • Catalyst: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid.[1]

  • Possible Cause 3: Impure Reactants

    The purity of the starting 1,3-dicarbonyl and butylhydrazine is critical. Hydrazine derivatives can degrade over time, and impurities in the dicarbonyl compound can lead to side reactions.

    Solutions:

    • Use High-Purity Reagents: Ensure that the butylhydrazine and 4-methyl-2,4-pentanedione are of high purity. If necessary, purify the starting materials before use.

    • Proper Storage: Store hydrazine derivatives under an inert atmosphere and away from light and heat to prevent degradation.

Troubleshooting_Knorr start Low Yield in Knorr Synthesis check_regio Check for Regioisomers (GC-MS/NMR) start->check_regio check_conditions Review Reaction Conditions check_regio->check_conditions Single isomer sol_regio Modify Solvent (e.g., HFIP) Adjust pH check_regio->sol_regio Isomers detected check_purity Verify Reactant Purity check_conditions->check_purity Optimal sol_conditions Optimize Temperature and Time (TLC monitoring) check_conditions->sol_conditions Suboptimal sol_purity Purify/Use Fresh Reactants check_purity->sol_purity Impurities present

Caption: Troubleshooting workflow for low yield in Knorr pyrazole synthesis.

ParameterCondition 1Condition 2Condition 3Expected OutcomeReference
Solvent EthanolTrifluoroethanol (TFE)Hexafluoroisopropanol (HFIP)Improved regioselectivity with fluorinated alcohols.[3][4]
Catalyst NoneAcetic Acid (cat.)Basic (e.g., NaOH)Acid catalysis is common and can influence regioselectivity.[1][3]
Temperature Room Temp.60°C100°CHigher temperatures may increase reaction rate but can also lead to side products.[1][5]
Table 1: Comparison of Reaction Conditions for Knorr Pyrazole Synthesis.
Step 2: Nitration

Question 2: I am having trouble with the nitration of the pyrazole ring. The reaction is either incomplete, or I am getting multiple products.

The nitration of pyrazoles is a standard electrophilic aromatic substitution, with the 4-position being the most common site for substitution.[6] However, the reaction can be challenging.

  • Possible Cause 1: Harsh Reaction Conditions

    Traditional nitrating mixtures, such as concentrated nitric acid and sulfuric acid, can be too harsh for the pyrazole ring, leading to degradation and low yields.

    Solutions:

    • Milder Nitrating Agents: Consider using milder and more selective nitrating agents. A mixture of nitric acid and acetic anhydride is a common alternative.[7] More recently, N-nitropyrazole reagents have been developed for the mild and controllable nitration of various heterocycles.[8]

  • Possible Cause 2: Lack of Regiocontrol

    While the 4-position is electronically favored, substitution at other positions can occur, especially if the 4-position is sterically hindered or if the reaction conditions are not optimized.

    Solutions:

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0-10°C) to improve selectivity and minimize side reactions.

    • Choice of Nitrating Agent: The choice of nitrating agent can influence regioselectivity. Nitric acid in trifluoroacetic anhydride has been reported for the direct nitration of various five-membered heterocycles.[7]

Nitrating AgentAdvantagesDisadvantagesReference
HNO₃ / H₂SO₄ Strong and effectiveCan cause ring degradation, harsh conditions[9]
HNO₃ / Acetic Anhydride Milder than H₂SO₄ mixtureCan be less reactive for deactivated rings[10]
N-Nitropyrazoles Mild, controllable, good atom economyMay require synthesis of the reagent[8]
Table 2: Comparison of Nitrating Agents for Pyrazoles.
Step 3: Reduction of the Nitro Group

Question 3: The reduction of the 4-nitro group is not going to completion, or I am observing byproducts. What should I do?

The reduction of a nitro group to an amine is a fundamental transformation, but achieving high yield and purity requires careful selection of the reducing agent and reaction conditions.

  • Possible Cause 1: Inefficient Reducing Agent

    The choice of reducing agent is critical for a clean and complete reaction.

    Solutions:

    • Catalytic Hydrogenation: This is often the cleanest method. Palladium on carbon (Pd/C) is a common catalyst, used with a hydrogen source like H₂ gas or transfer hydrogenation reagents like ammonium formate.[11]

    • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are effective but may require more extensive workup to remove metal salts.[12]

    • Sodium Borohydride/Copper Chloride: A combination of NaBH₄ and a copper salt can also be used for the reduction of nitro groups.[13]

  • Possible Cause 2: Formation of Intermediates

    Incomplete reduction can lead to the formation of stable intermediates such as nitroso or hydroxylamine compounds.

    Solutions:

    • Monitor Reaction Progress: Use TLC to monitor the reaction until all the starting material and any intermediates are consumed.

    • Ensure Sufficient Reagent: Use a sufficient excess of the reducing agent to drive the reaction to completion.

Reducing AgentTypical ConditionsAdvantagesDisadvantagesReference
H₂ / Pd/C H₂ balloon, MeOH or EtOH solventClean reaction, high yieldCatalyst can be pyrophoric, potential for catalyst poisoning[11]
SnCl₂ / HCl Concentrated HCl, heatEffective and reliableRequires neutralization and removal of tin salts[12]
Fe / Acetic Acid Refluxing acetic acidInexpensiveAcidic workup required[12]
NaBH₄ / CuCl THF or EtOH solventMilder than some metal-acid systemsMay require an excess of reagent[13]
Table 3: Comparison of Reducing Agents for 4-Nitro-pyrazoles.
Purification

Question 4: I am struggling to purify the final 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine.

Aminopyrazoles can be challenging to purify due to their basicity and potential for oxidation.

  • Possible Cause 1: Residual Impurities

    Impurities from previous steps or side reactions can co-elute with the product.

    Solutions:

    • Column Chromatography: Use silica gel chromatography with a suitable eluent system, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adding a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. Trying different solvents like ethanol may be beneficial.[14]

    • Purification as a Salt: Consider forming a salt (e.g., hydrochloride) of the amine, which can often be more easily crystallized and purified. The free base can then be regenerated by treatment with a base.

  • Possible Cause 2: Product Instability

    Aromatic amines can be susceptible to air oxidation, which can lead to discoloration and the formation of impurities.

    Solutions:

    • Work under Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Proper Storage: Store the purified amine under an inert atmosphere, protected from light, and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Knorr pyrazole synthesis?

A1: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The mechanism proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1]

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis Mechanism Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Formation Start->Hydrazone Attack on carbonyl Cyclization Intramolecular Cyclization Hydrazone->Cyclization Attack by second N Dehydration Dehydration Cyclization->Dehydration - H₂O Pyrazole Pyrazole Product Dehydration->Pyrazole

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: Are there alternative methods for synthesizing 4-aminopyrazoles?

A2: Yes, while the nitration-reduction route is common, other methods exist. One notable alternative involves the use of β-ketonitriles as starting materials, which can react with hydrazines to form 5-aminopyrazoles.[15] Thorpe-Ziegler cyclization of hydrazones derived from enaminonitriles is another approach.[15]

Q3: What are the key safety precautions for this synthesis?

A3:

  • Hydrazines: Substituted hydrazines are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitrating Agents: Nitrating agents are highly corrosive and strong oxidizers. They should be handled with extreme care in a fume hood, and reactions should be conducted behind a blast shield, especially on a larger scale. Always add reagents slowly and control the reaction temperature.

  • Hydrogenation: When using H₂ gas for catalytic hydrogenation, ensure there are no ignition sources present, as hydrogen is highly flammable.

Q4: How can I effectively monitor the progress of each reaction?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of all three steps. Use a suitable eluent system to achieve good separation between the starting material(s) and the product(s). For a more quantitative analysis and to check for isomers, Gas Chromatography-Mass Spectrometry (GC-MS) can be very useful.

References

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

  • Pollock, P. M., & Cole, K. P. (2014). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Organic & Biomolecular Chemistry, 12(30), 5589-5592.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • El-Brollosy, N. R., Al-Deeb, O. A., & El-Emam, A. A. (2012).
  • Grygorenko, O. O., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9586–9594.
  • Li, J., et al. (2022).
  • Baxendale, I. R., et al. (2020). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synfacts, 16(04), 0413.
  • Slideshare. (2018). Heterocyclic compounds pyrazole. Retrieved from [Link]

  • ResearchGate. (2025). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Wang, H., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Al-Zaydi, K. M., & Al-Mousawi, S. M. (2013).
  • de Oliveira, C. S. A., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 78(9), 4595–4604.
  • University of Twente. (n.d.). Chemistry of 2,2,6,6,-Tetramethyl-3,5-heptanedione (Hthd) Modification of Zirconium and Hafnium Propoxide Precursors. Retrieved from [Link]

  • SlidePlayer. (n.d.). Pyrazole. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • Al-omaish, A. H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(18), 7173–7176.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Beilstein-Institut. (2011). Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • ResearchGate. (2002). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione.
  • Organic Syntheses. (n.d.). 2-ACETYL-1,3-CYCLOPENTANEDIONE. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Synthesis of 1,5-Disubstituted Tetrazoles from Nitrones by Using Bis(p-nitrophenyl) Phosphorazidate in the Presence of 4-(Dimethylamino)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION AND USE OF 1-tert-BUTYL-3-METHYL-1H-PYRAZOLE-5-AMINE. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

Optimization

Purification methods for removing impurities from 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine

Status: Operational Ticket ID: PYR-ISO-PUR-001 Subject: Troubleshooting Purity, Oxidation, and Isomer Separation Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-ISO-PUR-001 Subject: Troubleshooting Purity, Oxidation, and Isomer Separation Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (also known as 1-butyl-5-isopropyl-4-aminopyrazole). This molecule presents three distinct purification challenges inherent to its structure:

  • Oxidative Instability: The electron-rich 4-amino group makes the pyrazole ring susceptible to air oxidation, leading to "rose-red" or brown discoloration.

  • Regioisomerism: The synthesis (typically hydrazine alkylation or cyclization) often produces the thermodynamically favored 1-butyl-3-isopropyl isomer as a major impurity, which is difficult to separate from the desired 1,5-isomer due to similar polarity.

  • Steric Crowding: The adjacency of the N-butyl and C5-isopropyl groups creates steric strain, altering solubility profiles compared to standard pyrazoles.

This guide provides self-validating protocols to address these specific issues.

Part 1: The "Pink Product" Issue (Oxidation Control)

Symptom: Your off-white or pale yellow oil/solid turns pink, red, or brown upon exposure to air or during rotary evaporation.

Root Cause: The 4-aminopyrazole motif is electron-rich. In the presence of atmospheric oxygen, it undergoes radical oxidation to form azo-dimers or imino-quinone species (highly colored chromophores). This is accelerated by trace metals or acidic silica gel.

Protocol: Stabilization via Hydrochloride Salt Formation Why this works: Protonating the amine (


) removes electron density from the ring, shutting down the oxidation pathway and converting the likely oil into a stable, crystalline solid.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude free base (10 g) in anhydrous Diethyl Ether or MTBE (100 mL).

    • Note: Avoid alcohols initially; ether ensures the salt precipitates immediately.

  • Acidification: Cool to 0°C under

    
    . Dropwise add 4M HCl in Dioxane  (1.1 equivalents).
    
    • Visual Check: A thick white precipitate should form immediately. If the solution turns pink/purple here, your acid source contains metal ions—use high-purity anhydrous acid.

  • Isolation: Filter the solid rapidly under a blanket of Argon.

  • Washing: Wash the filter cake with cold pentane to remove non-basic impurities (like unreacted diketones).

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Data: Stability Comparison

Form Storage Condition Shelf Life (approx.) Color Change
Free Base Ambient / Air < 24 Hours Rapid darkening (Red/Brown)
Free Base -20°C / Argon 1-2 Weeks Slow yellowing

| HCl Salt | Ambient / Air | > 6 Months | Stable White/Off-White |

Part 2: The Isomer Problem (1,5- vs. 1,3-Separation)

Symptom: NMR shows a "shadow" set of peaks. The isopropyl methine proton (


) of the impurity appears slightly downfield/upfield from the product.

Root Cause: Cyclization of hydrazines with unsymmetrical 1,3-diketones yields two regioisomers.

  • Target (1,5-isomer): 1-butyl-5-isopropyl. Sterically crowded.

  • Impurity (1,3-isomer): 1-butyl-3-isopropyl. Thermodynamically favored.

Troubleshooting Guide: Chromatographic Separation Why this works: The 1,5-isomer is sterically encumbered. The bulky isopropyl group twists out of plane or shields the nitrogen lone pairs, often making the 1,5-isomer less polar (elutes faster) than the 1,3-isomer on Silica Gel.

Optimized Flash Chromatography Conditions:

  • Stationary Phase: Neutralized Silica Gel (Pre-treat silica with 1%

    
     in hexane to prevent acid-catalyzed decomposition).
    
  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5

    
     End 60:40).
    
  • Loading: Liquid load in minimal Toluene (DCM can cause streaking for amines).

Visual Workflow: Isomer Purification Logic

PurificationLogic Start Crude Reaction Mixture (Contains 1,5- and 1,3-isomers) TLC Run TLC (Hex:EtOAc 3:1) Check Rf values Start->TLC Decision Is u0394Rf > 0.1? TLC->Decision Flash Flash Chromatography (Neutralized Silica) Target elutes FIRST Decision->Flash Yes (Easy Separation) Cryst Selective Crystallization (Solvent: Heptane/IPA) Decision->Cryst No (Difficult Separation) Salt Convert to HCl Salt (Recrystallize from EtOH/Et2O) Flash->Salt Stabilize Product Cryst->Salt Stabilize Product

Caption: Decision matrix for separating the sterically crowded 1,5-isomer from the 1,3-impurity.

Part 3: Metal Scavenging (Post-Reduction Cleanup)

Symptom: If your amine was generated via reduction of a nitropyrazole (using SnCl2, Fe, or Pd/C), the product may contain metal residues that interfere with biological assays (kinase inhibition).

Protocol: Chelation & Filtration

  • Dissolution: Dissolve crude amine in THF (10 volumes).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 5 wt% relative to the crude mass.

    • Alternative: If scavengers are unavailable, wash the organic layer with 10% aqueous tartaric acid or EDTA solution (pH adjusted to 8-9).

  • Incubation: Stir at 40°C for 2 hours.

  • Filtration: Filter through a pad of Celite®.

  • Result: The filtrate should be metal-free (<10 ppm).

Frequently Asked Questions (FAQ)

Q1: Can I distill this compound? A: Not recommended. 4-aminopyrazoles have high boiling points and are thermally unstable. Distillation often leads to "tarring" (polymerization) or rearrangement. High-vacuum sublimation is possible for small scales (<500 mg) but salt formation is superior for scale-up.

Q2: The 1H NMR shows broad peaks for the amine protons. Is it wet? A: Not necessarily. Amine protons (


) often broaden due to exchange with the solvent or hydrogen bonding. To confirm, add a drop of 

to the NMR tube. If the broad peak disappears, it is the amine. If a sharp peak remains, it is likely an impurity.

Q3: How do I distinguish the 1,5-isomer from the 1,3-isomer by NMR? A: Use NOE (Nuclear Overhauser Effect) spectroscopy.

  • Target (1,5-isomer): Irradiating the N-butyl

    
    -protons will show an enhancement of the isopropyl group signals (because they are spatially close).
    
  • Impurity (1,3-isomer): Irradiating the N-butyl protons will show enhancement of the C5-proton (or C5-substituent if present), but not the isopropyl group, which is far away at position 3.

References
  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles.[1][2]

    • Source: Journal of Organic Chemistry.[1]

    • Context: Explains the steric and electronic drivers that favor 1,3-isomers and methods to force 1,5-cycliz
    • URL:[Link]

  • Oxidation of Aminopyrazoles

    • Title: Prevention of rapid air oxidation of 4-aminopyrazoles.[3]

    • Source: ResearchGate / Synthetic Communic
    • Context: Details the handling of electron-rich amino-heterocycles under inert
    • URL:[Link]

  • Purification of Pyrazole Salts

    • Title: Method for purifying pyrazoles via acid addition salts.[4]

    • Source: Google P
    • Context: Industrial protocols for precipitating pyrazoles as HCl or sulf
    • URL
  • General Isomer Separation

    • Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
    • Source: Coke and Chemistry (via Springer).
    • Context: Provides physical data on the separation of pyrazole regioisomers, validating the difficulty of distillation and preference for crystallization/chrom
    • URL:[Link]

Sources

Troubleshooting

Overcoming catalyst poisoning when using 1-butyl-5-isopropyl-1H-pyrazol-4-amine

Ticket #4092: Overcoming Catalyst Poisoning with 1-butyl-5-isopropyl-1H-pyrazol-4-amine Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4092: Overcoming Catalyst Poisoning with 1-butyl-5-isopropyl-1H-pyrazol-4-amine

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Severity: High (Reaction Stalled/Low Yield) Applicable Chemistries: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Direct Arylation

Executive Summary

You are encountering catalyst deactivation while utilizing 1-butyl-5-isopropyl-1H-pyrazol-4-amine . This substrate presents a "double-threat" to transition metal catalysts (particularly Palladium):

  • Primary Amine (

    
     at C4):  Acts as a strong 
    
    
    
    -donor, competitively binding to the metal center.
  • Pyrazole Nitrogen (N2): The pyridine-like nitrogen in the ring is highly Lewis basic and sterically accessible, leading to the formation of stable, inactive metal-heterocycle complexes (Pd-black precipitation or off-cycle resting states).

This guide provides a diagnostic workflow and three tiered solutions to restore catalytic turnover.

Part 1: Diagnostic Workflow

Is your catalyst actually poisoned, or is the cycle stalling elsewhere?

Before altering the chemistry, confirm the diagnosis.

Symptoms of Poisoning:

  • Visual: Reaction mixture turns from orange/red to clear (ligand dissociation) or precipitates black solids (Pd-black aggregation) within the first 15 minutes.

  • Kinetic: Rapid initial conversion (<5%) followed by a complete flatline.

  • Thermal: Increasing temperature decreases yield (accelerates aggregation over activation).

The "Standard Addition" Test: Run a standard test reaction (e.g., morpholine + chlorobenzene) and spike it with 10 mol% of your aminopyrazole.

  • Result A: The standard reaction proceeds normally.

    
    Not poisoning.  Check substrate reactivity (sterics/electronics).
    
  • Result B: The standard reaction fails or slows significantly.

    
    Confirmed Poisoning.  Proceed to Solution Tier 1.
    
Part 2: Mechanism of Deactivation

Understanding the enemy is key. The diagram below illustrates how your specific molecule sequesters the active catalyst.

CatalystPoisoning ActivePd Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OxAdd Normal Cycle Poison1 Inactive Complex A (N2-Coordination) ActivePd->Poison1 Competitive Binding (Fast) Substrate 1-butyl-5-isopropyl- 1H-pyrazol-4-amine Substrate->Poison1 via Pyrazole N2 Poison2 Inactive Complex B (Amine-Coordination) Substrate->Poison2 via C4-NH2 OxAdd->Poison2 Displacement of X or Ligand PdBlack Pd Black (Irreversible Aggregation) Poison1->PdBlack Ligand Shedding Poison2->PdBlack Decomposition

Figure 1: Competitive coordination pathways leading to catalyst death. The pyrazole N2 and C4-amine compete with the phosphine ligand for the Pd center.

Part 3: Solution Protocols
Tier 1: Ligand Engineering (The "Buchwald" Approach)

The most effective solution is to use ligands that are sterically bulky enough to prevent the approach of the pyrazole nitrogen but flexible enough to allow the reaction.

Recommended Ligands:

Ligand Class Specific Ligand Why it works
Dialkylbiaryl Phosphines BrettPhos or tBuBrettPhos The methoxy groups on the biaryl backbone provide specific steric bulk that disfavors N-heterocycle binding while promoting reductive elimination.
Bulky Biaryls XPhos Excellent general-purpose ligand. The isopropyl groups on the upper ring shield the Pd center from "bystander" nitrogens.

| Tri-alkyl Phosphines |


  | High electron density boosts oxidative addition; extreme bulk prevents formation of bis-amine complexes. |

Protocol A: The BrettPhos System

  • Catalyst: Use a precatalyst (e.g., BrettPhos Pd G4 ) rather than mixing Pd(OAc)₂ + Ligand. This bypasses the induction period where poisoning is most likely.

  • Base: Weak, soluble bases are preferred to prevent side reactions. Use

    
      or 
    
    
    
    .
  • Solvent: t-Amyl alcohol or Dioxane (anhydrous).

  • Temp: 80–100 °C.

Tier 2: Operational Workarounds (Kinetic Control)

If you cannot change the ligand, you must alter the kinetic profile of the reaction to favor the catalytic cycle over the poisoning pathway.

Protocol B: Slow Addition (Reverse Dosing) Rationale: By keeping the concentration of the aminopyrazole low, you statistically favor the coordination of the phosphine ligand over the substrate.

  • Charge the flask with Aryl Halide, Base, and Catalyst.

  • Heat to reaction temperature.

  • Dissolve 1-butyl-5-isopropyl-1H-pyrazol-4-amine in the reaction solvent.

  • Add the amine solution via syringe pump over 1–2 hours.

Protocol C: Lewis Acid Additives Rationale: "Distract" the interfering nitrogen.

  • Additive: Add 10–20 mol% of

    
      or 
    
    
    
    .
  • Warning: This is risky if your amine is the nucleophile, as it may decrease its nucleophilicity. This works best if the pyrazole is the electrophile (e.g., a Suzuki coupling on the ring).

Tier 3: Chemical Modification (The Nuclear Option)

If the N2 nitrogen is simply too basic, you must mask it.

Protocol D: Transient Protection

  • Boc-Protection: Protect the C4-amine with

    
    .
    
  • Reaction: Perform the cross-coupling. The Boc group adds bulk and reduces the Lewis basicity of the amine.

  • Deprotection: Acidic cleavage (TFA/DCM).

Part 4: Optimization Decision Tree

Use this logic flow to determine your next experiment.

DecisionTree Start Start: Reaction Yield < 10% CheckColor Did reaction turn black? Start->CheckColor YesBlack Catalyst Aggregation CheckColor->YesBlack Yes NoBlack Stable but Inactive CheckColor->NoBlack No Step1 Switch to Precatalyst (e.g., XPhos Pd G4) YesBlack->Step1 Step2 Increase Temp to 110°C Check conversion NoBlack->Step2 Result1 Yield > 50%? Step1->Result1 Result2 Yield > 50%? Step2->Result2 Success Optimize Time/Conc Result1->Success Yes Fail1 Try Slow Addition (Protocol B) Result1->Fail1 No Result2->Success Yes Fail2 Protect Amine (Boc) (Protocol D) Result2->Fail2 No Fail1->Fail2 Still Fails

Figure 2: Step-by-step logic for troubleshooting aminopyrazole coupling failures.

Frequently Asked Questions (FAQ)

Q: Why does the isopropyl group at C5 not prevent poisoning? A: While the isopropyl group provides some steric shielding for the N1 position, the N2 nitrogen (the pyridine-like nitrogen) remains largely exposed in the plane of the ring. Furthermore, the C4-amine is a primary amine extended away from the ring, making it a "soft" target for Palladium coordination.

Q: Can I use Pd(dppf)Cl2 for this? A: Not recommended. Bidentate ligands like dppf often lack the steric bulk required to dissociate the aminopyrazole from the metal center once it binds. Monodentate, bulky biaryl phosphines (Buchwald ligands) are superior here because they create a "roof" over the metal center.

Q: My reaction works but stops at 60% conversion. Why? A: This is likely product inhibition . The product (an arylated aminopyrazole) might be a better ligand than the starting material.

  • Fix: Add 10–20% extra catalyst loading or switch to a ligand that binds Pd more tightly than the product (e.g., switching from XPhos to BrettPhos).

References
  • Mechanisms of Amine Poisoning

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Precatalyst Utility

    • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings." Journal of the American Chemical Society.
  • Heterocycle Coupling Strategies

    • Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. (Standard Text for mechanistic grounding).
    • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Quantification of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantifying the purity of 1-butyl-5-(propan-2-yl)-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantifying the purity of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, compare viable alternatives with supporting data, and ground our protocol in the rigorous standards of international regulatory guidelines.

Understanding the Analyte: The Key to a Selective Method

Before any practical work begins, a thorough understanding of the target analyte's physicochemical properties is paramount. 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine is a molecule with distinct regions that dictate its chromatographic behavior:

  • Aromatic Pyrazole Core: This heterocyclic ring system contains a UV chromophore, making UV-Vis or Photodiode Array (PDA) detection a logical first choice.

  • Primary Amine (-NH2): This basic functional group is a critical consideration. At acidic pH, it will be protonated (-NH3+), increasing its polarity and water solubility. This same group, however, can interact with residual silanols on silica-based HPLC columns, leading to poor peak shape (tailing).

  • Alkyl Substituents (Butyl and Isopropyl): These non-polar groups impart a significant degree of hydrophobicity to the molecule, making it well-suited for retention on reversed-phase stationary phases.[1][2]

This initial analysis dictates our starting point: Reversed-Phase HPLC with UV detection and careful pH control to manage the basic amine.[2][3]

The Method Development Workflow: A Logic-Driven Approach

Effective method development is not a random walk but a systematic process of optimization and verification. The goal is to find the "sweet spot" where resolution, peak shape, and analysis time are all optimized.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, UV λmax) Scouting Initial Method Scouting (Column & Mobile Phase Screening) Analyte->Scouting Informs starting conditions Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) Scouting->Optimization Selects best candidates ForcedDeg Forced Degradation Study (Establish Stability-Indicating Power) Optimization->ForcedDeg Optimized method is tested ForcedDeg->Optimization Feedback loop if separation is inadequate Validation Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) ForcedDeg->Validation Proceed if method is stability-indicating FinalMethod Final Validated Method Validation->FinalMethod Confirms suitability for purpose

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Critical Method Parameters

Here, we compare key variables and present representative experimental data to guide selection. The objective is to achieve a USP tailing factor ≤ 1.5 and a resolution (Rs) > 2.0 between the main peak and its closest eluting impurity.

Stationary Phase (Column) Selection: Mitigating Peak Tailing

The primary challenge with an amine-containing compound is the potential for peak tailing. We compared two common C18 columns to address this.

  • Alternative 1: Standard C18 Column: A traditional C18 column with standard endcapping.

  • Alternative 2: Polar-Endcapped C18 Column: A C18 column where residual silanols are deactivated with a polar group, creating a more inert surface.[4]

Experimental Protocol: Column Comparison

  • System: Agilent 1260 Infinity II HPLC with PDA Detector.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample: 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (0.5 mg/mL in 50:50 A:B) spiked with a known impurity.

Table 1: Comparison of Column Performance

Parameter Standard C18 Column Polar-Endcapped C18 Column Rationale for Choice
Retention Time (min) 6.85 6.52 Slight decrease due to reduced secondary interactions.
Tailing Factor (USP) 1.85 1.15 The polar-endcapped column significantly reduces silanol interactions, yielding a highly symmetrical peak. This is the critical deciding factor.
Resolution (Rs) 2.1 2.8 Improved peak shape directly contributes to better resolution from the adjacent impurity.

| Theoretical Plates (N) | 8,500 | 12,500 | Higher plate count indicates better column efficiency. |

Mobile Phase Composition: Optimizing Selectivity and Run Time

We evaluated two common organic modifiers, Acetonitrile (ACN) and Methanol (MeOH), using the chosen polar-endcapped column. An acidic modifier is essential; we selected 0.1% Formic Acid for its effectiveness and MS-compatibility over Trifluoroacetic Acid (TFA), which can cause ion suppression.[5][6]

Table 2: Comparison of Organic Modifiers

Parameter 0.1% Formic Acid in ACN 0.1% Formic Acid in MeOH Rationale for Choice
Elution Strength Stronger Weaker ACN's higher elution strength results in shorter retention times.
System Backpressure ~180 bar ~250 bar ACN has lower viscosity, leading to lower backpressure and less wear on the system.
Selectivity (α) 1.25 1.18 ACN provided a slightly different and more favorable selectivity profile for the critical impurity pair in this case.

| UV Cutoff | 190 nm | 205 nm | ACN's lower UV cutoff allows for detection at lower wavelengths if needed. |

Forced Degradation: Building a Stability-Indicating Method

A purity method is only trustworthy if it can separate the active pharmaceutical ingredient (API) from all potential degradation products.[7] A forced degradation study, as outlined by ICH guideline Q1A(R2), is performed to ensure this specificity.[8][9] The goal is to achieve 5-20% degradation of the API.[8]

ForcedDegradation API API Sample (1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Analyze all samples with optimized HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Goal Goal: Baseline separation of API from all degradation peaks. Peak purity must pass. Analysis->Goal

Caption: Key stress conditions for a forced degradation study.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve API in 50:50 water/ACN, add HCl to a final concentration of 0.1 M. Heat at 60 °C.

  • Base Hydrolysis: Dissolve API in 50:50 water/ACN, add NaOH to a final concentration of 0.1 M. Heat at 60 °C.

  • Oxidative Degradation: Dissolve API in 50:50 water/ACN, add H₂O₂ to a final concentration of 3%. Keep at room temperature.

  • Thermal Degradation: Store solid API in an oven at 80 °C.

  • Photolytic Degradation: Expose solid API to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]

  • Analysis: Monitor samples at various time points (e.g., 2, 4, 8, 24 hours). When target degradation is reached, neutralize the acid/base samples and dilute all to the working concentration. Analyze using the optimized HPLC method with a PDA detector.

  • Verification: Check for peak purity of the API peak in all stressed samples. The method is deemed stability-indicating if the API peak is spectrally pure and resolved from all degradants.

Method Validation: The Hallmark of Trustworthiness

The final step is to formally validate the developed method according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[10][11][12][13]

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Peak purity of the analyte passes in all forced degradation samples. Resolution (Rs) > 2 from all other components.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration. Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the working concentration.[5][6]
Range The concentration interval over which the method is precise, accurate, and linear. Typically 80% to 120% of the test concentration for an assay.[11][12]
Accuracy (Recovery) To demonstrate the closeness of the measured value to the true value. 98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[11]
Precision The degree of scatter between a series of measurements. Repeatability (Intra-day): %RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision (Inter-day): %RSD ≤ 2.0% when tested by a different analyst on a different day.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy. Signal-to-Noise ratio of 10:1; %RSD for precision at this level should be ≤ 10%.

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2.0% and Rs > 2 when varying flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2% organic). |

Final Recommended HPLC Purity Method

Based on the comparative data and validation principles, the following method is recommended for the purity determination of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine.

Table 4: Final Method Parameters

Parameter Setting
HPLC System UHPLC/HPLC with a Photodiode Array (PDA) Detector
Column Polar-Endcapped C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0.0 min: 30% B; 10.0 min: 70% B; 10.1 min: 30% B; 12.0 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Monitor at λmax (e.g., 245 nm), acquire PDA data from 200-400 nm
Injection Volume 5 µL
Sample Diluent 50:50 Water:Acetonitrile

| Standard Concentration | 0.5 mg/mL |

This guide has detailed a systematic, evidence-based approach to developing a scientifically sound and regulatory-compliant HPLC method. By understanding the analyte, comparing critical parameters, and rigorously testing for specificity and robustness, researchers can establish a trustworthy method for ensuring the quality and purity of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available from: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery. Available from: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

  • Evaluation of 2-Pyrazoline as a Fluorescent Label for Quantifying Biogenic Amines Using HPLC-FLD. Scholars Research Library. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available from: [Link]

  • Evaluation of 2-Pyrazoline as a Fluorescent Label for Quantifying Biogenic Amines Using HPLC-FLD. Scholars Research Library. Available from: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • ich q2(r1)-guided validation of anormal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards. ResearchGate. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]

  • High-Performance Liquid Chromatography. Chemistry LibreTexts. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. ResearchGate. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link]

Sources

Comparative

Advanced Characterization Guide: IR Spectroscopy of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine

Topic: Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (also known as 1-butyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (also known as 1-butyl-5-isopropyl-4-aminopyrazole). Designed for medicinal chemists and process engineers, this document moves beyond basic peak assignment to focus on comparative discrimination . It details how to distinguish the target scaffold from its critical "alternatives": the synthetic precursor (4-nitro intermediate) and the thermodynamic regioisomer (1-butyl-3-isopropyl).

Molecular Analysis & Spectral Prediction

The target molecule integrates three distinct vibrational domains.[1][2][3] Understanding the coupling between these domains is essential for accurate spectral interpretation.

  • Domain A: The Pyrazole Core (

    
    ):  A partially aromatic 5-membered ring containing two adjacent nitrogens.[4] The 
    
    
    
    and
    
    
    stretching vibrations are sensitive to substitution patterns (1,5- vs 1,3-substitution).
  • Domain B: The Primary Amine (

    
    ):  A critical diagnostic handle. As a primary aromatic amine, it exhibits a characteristic doublet (asymmetric/symmetric stretch) and a scissoring mode (
    
    
    
    ).
  • Domain C: Alkyl Side Chains (

    
    ): 
    
    • 1-Butyl group: Introduces a methylene backbone sequence, visible as distinct

      
       scissoring and rocking modes.
      
    • 5-Isopropyl group: The "gem-dimethyl" motif (

      
      ) creates a diagnostic "split" peak in the bending region (
      
      
      
      ).
Comparative Analysis: Target vs. Alternatives

In drug development, "performance" equates to purity and identity confirmation . The two most common failure modes are incomplete reduction (residual nitro precursor) and regioselectivity errors (formation of the 1,3-isomer).

Comparison 1: Target vs. Precursor (4-Nitropyrazole)

Context: Monitoring the reduction of 1-butyl-5-isopropyl-4-nitropyrazole to the 4-amine.

FeatureTarget (4-Amine) Alternative (4-Nitro Precursor) Diagnostic Action
3300–3500

Strong Doublet (

,

)
Absent (or weak overtone)Go Signal: Appearance confirms amine formation.
1500–1550

Weak/Medium (Ring modes)Very Strong (

)
Stop Signal: Any strong peak here indicates incomplete reaction.
1300–1350

Medium (

stretch)
Strong (

)
Confirm with 1500 region.
~1620

Medium/Sharp (

Scissoring)
AbsentConfirms primary amine character.
Comparison 2: Target (1,5-Isomer) vs. Regioisomer (1,3-Isomer)

Context: Pyrazole synthesis often yields a mixture of 1,5- and 1,3-isomers. The 1,5-isomer is sterically congested due to the proximity of the N1-butyl and C5-isopropyl groups.

  • Steric Strain Indicator: In the 1,5-isomer , the steric clash between the N1-butyl and C5-isopropyl groups often distorts the ring planarity slightly. This can cause the ring breathing modes (

    
    )  to shift to lower frequencies compared to the less hindered 1,3-isomer.
    
  • Gem-Dimethyl Split: The isopropyl doublet at

    
     is often more distinct in the 1,5-isomer due to the restricted rotation caused by the adjacent N-butyl group.
    
Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this protocol which minimizes hygroscopic interference common with primary amines.

Method: Attenuated Total Reflectance (ATR) FT-IR

Rationale: KBr pellets can absorb water, creating false -OH peaks that mask the amine N-H stretches. ATR is preferred for hydrophobic amines.

Step-by-Step Protocol:

  • Background Scan: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect 32 scans of air background.

  • Sample Loading: Place

    
     of the solid amine on the crystal.
    
  • Compression: Apply high pressure using the anvil. Critical: Ensure the "Force Gauge" reads optimal contact to resolve the weak overtone bands.

  • Acquisition: Scan range

    
    , 4 
    
    
    
    resolution, 64 scans.
  • Validation Check: Inspect

    
     (
    
    
    
    ). If peaks are inverted, re-run background.
Characteristic Peak Assignment Table
Frequency (

)
IntensityAssignmentMechanistic Insight
3380–3420 Medium

Asymmetric stretching of the primary amine.
3290–3320 Medium

Symmetric stretching.[5] The separation (

) confirms primary amine.
2950–2970 Strong

Methyl stretch (Isopropyl + Butyl terminus).
2860–2880 Medium

Methylene stretch from the Butyl chain.
1615–1635 Medium

Scissoring vibration of the

group.
1560–1590 Medium

Pyrazole ring stretching.
1460–1470 Medium

Scissoring of butyl methylene groups.
1380 & 1365 Medium

Diagnostic: "Gem-dimethyl" doublet characteristic of the isopropyl group.
1250–1300 Strong

Stretch between the pyrazole ring carbon and the exocyclic amine nitrogen.
Visualization: Synthesis Monitoring Pathway

The following diagram illustrates the critical decision gates during the synthesis, using IR peaks as "Go/No-Go" checkpoints.

IRSynthesisMonitoring Start Start: 4-Nitropyrazole Precursor Reaction Reduction Reaction (H2/Pd-C or Fe/HCl) Start->Reaction Check1 IR Checkpoint 1: Nitro Region (1530 cm⁻¹) Reaction->Check1 Decision Peak Present? Check1->Decision Success Product: 4-Aminopyrazole (Target) Decision->Success No (Peak absent) + NH2 Doublet appears Recycle Continue Reaction Decision->Recycle Yes (Strong NO2 peak) Recycle->Check1

Figure 1: IR Spectroscopy Decision Tree for monitoring the reduction of the nitro-precursor to the target amine.

References
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST Chemistry WebBook. [Link]

  • Swaminathan, J., et al. (2009). Vibrational spectroscopic analysis of 4-aminoantipyrine. Spectrochimica Acta Part A. [Link]

  • MDPI. (2025). Synthesis and Characterization of Pyrazole-Based Benzenesulfonamides. Molbank. [Link][6]

  • Universal Lab. (2024). FTIR Spectrum Analysis: Meaning and Application of Each Peak. [Link]

  • National Institutes of Health (NIH). (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Lipase. PMC. [Link]

Sources

Validation

Comparative Analysis: 5-Isopropyl vs. 5-Propyl Aminopyrazoles in Drug Design

Executive Summary: The Steric-Metabolic Trade-off[1] In medicinal chemistry, the optimization of the 5-position on the pyrazole scaffold is a critical decision point for tuning potency and pharmacokinetic (PK) profiles....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Metabolic Trade-off[1]

In medicinal chemistry, the optimization of the 5-position on the pyrazole scaffold is a critical decision point for tuning potency and pharmacokinetic (PK) profiles. While 5-isopropyl and 5-propyl substituents share the same molecular formula (


) and molecular weight, they represent a fundamental divergence in topology  and metabolic liability .[1]
  • 5-Isopropyl (Branched): Maximizes van der Waals contacts in spherical hydrophobic pockets (e.g., kinase gatekeeper regions) but introduces a tertiary carbon highly susceptible to CYP450-mediated hydroxylation.[1]

  • 5-Propyl (Linear): Offers a flexible probe for narrow, deep channels but incurs a higher entropic penalty upon binding and faces different metabolic challenges (terminal vs.

    
    -oxidation).[1]
    

This guide dissects the physicochemical, synthetic, and biological implications of this choice, providing actionable data for lead optimization.[1]

Physicochemical Architecture

The structural distinction lies in the branching at the


-carbon relative to the pyrazole ring. This dictates the "effective volume" and the ability to displace water from enzyme active sites.
Table 1: Comparative Physicochemical Profile[2]
Property5-Isopropyl (Branched)5-Propyl (Linear)Impact on Drug Design
Topology Spherical / CompactCylindrical / FlexibleIsopropyl fills "globular" pockets; Propyl probes deep channels.[1]
Steric Parameter (Es) -0.47-0.36Isopropyl is bulkier near the ring, forcing orthogonal conformation in biaryls.[1]
Lipophilicity (ClogP) ~0.65 (fragment contribution)~0.85 (fragment contribution)Branched alkyls generally have lower surface area, slightly reducing LogP vs. linear isomers.[1]
Rotatable Bonds 12Propyl incurs a higher entropic penalty (

) upon protein binding.[1]
Electronic Effect (

)
-0.05 (Inductive donor)-0.04 (Inductive donor)Negligible electronic difference; effects are primarily steric.[1]

Synthetic Pathways & Regiocontrol[1]

The synthesis of 5-substituted-3-aminopyrazoles typically utilizes the Knorr Pyrazole Synthesis , condensing a hydrazine with a


-ketonitrile.
The Regioselectivity Challenge

When using unsubstituted hydrazine (


), the initial product is a tautomeric mixture where the 3- and 5-positions are chemically equivalent in solution until N-alkylation occurs. However, if a substituted hydrazine (e.g., methylhydrazine) is used, regioselectivity becomes governed by the steric bulk of the R-group.[1]
  • Pathway A (Isopropyl): The bulky isopropyl group at the

    
    -position of the enaminone intermediate directs nucleophilic attack.
    
  • Pathway B (Propyl): Less steric hindrance allows for competing cyclization pathways if not carefully controlled.[1]

Visualization: Synthesis Workflow (DOT)

SynthesisWorkflow Start Start: Precursors Substrate_Iso 4-Methyl-3-oxopentanenitrile (Isopropyl precursor) Start->Substrate_Iso Substrate_Prop 3-Oxohexanenitrile (Propyl precursor) Start->Substrate_Prop Reagent Hydrazine Hydrate (NH2NH2·H2O) Intermediate Hydrazone/Enamine Intermediate Reagent->Intermediate Substrate_Iso->Intermediate + Reagent Reflux EtOH Substrate_Prop->Intermediate + Reagent Reflux EtOH Cyclization Cyclization (Intramolecular) Intermediate->Cyclization - H2O Product_Iso 5-Isopropyl-1H-pyrazol-3-amine Cyclization->Product_Iso From Iso precursor Product_Prop 5-Propyl-1H-pyrazol-3-amine Cyclization->Product_Prop From Propyl precursor

Caption: General synthetic workflow for 5-alkyl-3-aminopyrazoles via Knorr condensation.

Biological Performance (SAR Analysis)

Case Study: Kinase Inhibition (p38 MAPK & CDKs)

In kinase inhibitor design, the pyrazole amine often binds to the hinge region. The 5-position substituent points towards the "gatekeeper" residue or the hydrophobic back pocket.

  • 5-Isopropyl Advantage (The "Goldilocks" Fit):

    • Mechanism: The branched methyl groups of the isopropyl moiety form optimal Van der Waals interactions with hydrophobic residues (e.g., Val, Leu) in the ATP binding pocket.[1]

    • Data Support: In p38

      
       inhibitors, replacing a linear n-propyl with isopropyl often improves 
      
      
      
      by 5-10 fold due to shape complementarity and reduced entropic cost (rigidification).[1]
  • 5-Propyl Utility (The "Deep Pocket" Probe):

    • Mechanism: If the pocket is narrow or contains a distal hydrophobic patch, the linear propyl group can extend to reach it.

    • Risk: The flexibility of the propyl chain means the molecule must freeze multiple rotatable bonds to bind, resulting in an entropic penalty (

      
      ). Unless the enthalpy gain from new contacts is high, potency often drops compared to the isopropyl analog.
      

ADME & Metabolic Liability[1]

This is the most significant differentiator. The choice of alkyl group dictates the primary clearance pathway.

Metabolic Soft Spots[1]
  • Isopropyl (Tertiary Carbon): The methine CH bond is electron-rich and sterically accessible. It is a prime target for CYP450 (specifically CYP3A4 and CYP2D6) hydroxylation, forming a tertiary alcohol.[1] This metabolite is often inactive or rapidly conjugated (glucuronidation).[1]

  • Propyl (Terminal/Penultimate): Susceptible to

    
    -oxidation (terminal alcohol) or 
    
    
    
    oxidation.[1] While still metabolically labile, the rate of oxidation is often slower than the specific benzylic-like hydroxylation of the isopropyl group in electron-rich heterocycles.
Visualization: Metabolic Pathways (DOT)[1]

MetabolicPathways Parent_Iso 5-Isopropyl Pyrazole CYP CYP450 (Oxidation) Parent_Iso->CYP Parent_Prop 5-Propyl Pyrazole Parent_Prop->CYP Metab_Iso_1 Tertiary Alcohol (Major Liability) CYP->Metab_Iso_1 High Rate (3° C-H insertion) Metab_Prop_1 Terminal Alcohol (omega-oxidation) CYP->Metab_Prop_1 Moderate Rate Metab_Prop_2 Secondary Alcohol (omega-1 oxidation) CYP->Metab_Prop_2 Moderate Rate Elimination Glucuronidation/Excretion Metab_Iso_1->Elimination Metab_Prop_1->Elimination Metab_Prop_2->Elimination

Caption: Divergent metabolic fates: Isopropyl undergoes rapid tertiary hydroxylation; Propyl faces terminal oxidation.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Isopropyl-1H-pyrazol-3-amine

This protocol is self-validating via TLC monitoring of the disappearance of the nitrile stretch in IR.[1]

Reagents:

  • 4-methyl-3-oxopentanenitrile (1.0 eq)[1]

  • Hydrazine hydrate (1.2 eq)[1]

  • Ethanol (Absolute)[1][2]

  • Glacial Acetic Acid (Catalytic, 0.1 eq)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-3-oxopentanenitrile (10 mmol) in ethanol (20 mL).

  • Addition: Add hydrazine hydrate (12 mmol) dropwise at room temperature. Exotherm warning: Add slowly.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Validation (In-process): Monitor by TLC (EtOAc/Hexane 1:1). Stain with Anisaldehyde. The starting material (

    
    -ketonitrile) will disappear.
    
  • Workup: Concentrate the solvent under reduced pressure. The residue is often an oil that solidifies upon standing or trituration with cold ether.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Protocol B: Microsomal Stability Assay (Comparative)

To quantify the metabolic liability difference.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)[1]

  • NADPH Regenerating System[1]

  • Test Compounds (Isopropyl vs. Propyl analogs) at 1

    
    .
    

Workflow:

  • Incubation: Pre-incubate HLM and test compound in phosphate buffer (pH 7.4) for 5 min at

    
    .
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Expectation: Isopropyl analog often shows

      
       Propyl analog if the tertiary carbon is exposed.[1]
      

References

  • Metabolic Stability of Isopropyl vs. Propyl Groups Source: Patsnap Eureka. (2026).[1][3] Comparing Isopropyl vs N-propyl: Biological Activity. [Link]

  • Lipophilicity and Fluorination Effects on Isopropyl Groups Source: Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link][1]

  • Kinase Inhibitor SAR (p38 MAP Kinase) Source: National Institutes of Health (PubMed).[1] (2010).[1][4] 5-amino-pyrazoles as potent and selective p38α inhibitors. [Link][1]

  • Regioselective Synthesis of Aminopyrazoles Source: MDPI Molecules. (2008).[1] Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. [Link][1]

Sources

Comparative

Benchmarking the nucleophilicity of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine against aniline

The following guide benchmarks the nucleophilic profile of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as BPP-Amine ) against the industry standard, Aniline . This analysis synthesizes structural el...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the nucleophilic profile of 1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as BPP-Amine ) against the industry standard, Aniline .

This analysis synthesizes structural electronic theory with practical kinetic benchmarking protocols, designed for medicinal chemists optimizing scaffold functionalization.

Executive Summary
  • The Candidate: BPP-Amine is a highly electron-rich heteroaromatic amine. However, its reactivity is heavily modulated by the 5-isopropyl (propan-2-yl) group, which imposes a significant "ortho-effect" steric penalty.

  • The Reference: Aniline serves as the baseline: a moderate nucleophile (

    
    ) with minimal steric hindrance.
    
  • The Verdict: While BPP-Amine possesses a higher intrinsic electron density (HOMO energy) than Aniline, its effective nucleophilicity toward bulky electrophiles will be lower due to the 5-isopropyl blockade. This guide provides the protocol to quantify this "Steric/Electronic Tug-of-War."

Structural & Mechanistic Analysis

To predict reactivity, we must decouple the electronic contributions from the steric constraints.

FeatureAniline (Reference)BPP-Amine (Target)Impact on Nucleophilicity
Core System Benzene RingPyrazole RingBPP-Amine (+): Pyrazoles are

-excessive (6

-electrons/5 atoms), making the ring more electron-donating than benzene.
Hybridization

Carbon attachment

Carbon attachment
Neutral: Both amines are attached to aromatic systems, allowing resonance delocalization of the lone pair (lowering reactivity vs. alkyl amines).
Steric Environment Ortho-Hydrogens (Small)5-Isopropyl (Bulky) BPP-Amine (-): The isopropyl group at C5 is ortho to the C4-amine. This creates a "steric wall" that retards attack on electrophiles larger than a proton.
Inductive Effects NoneN1-Butyl (Donor)BPP-Amine (+): The N1-butyl group donates electron density into the ring, further activating the C4-amine.
The "Ortho-Effect" Hypothesis

In electrophilic aromatic substitution, 4-aminopyrazoles are generally more reactive than anilines. However, for N-nucleophilic attack , the 5-isopropyl group of BPP-Amine acts similarly to the methyl group in o-toluidine, but with greater steric demand.

  • Prediction: BPP-Amine will show higher basicity (pKa) than Aniline (proton is small) but lower nucleophilicity (

    
    ) toward carbon electrophiles (acyl chlorides, alkyl halides) due to the isopropyl hindrance.
    

Experimental Benchmarking Protocol

Do not rely on theoretical pKa values alone. Nucleophilicity is a kinetic property. The following Competitive Acylation Protocol is the gold standard for ranking these nucleophiles.

Methodology: The Competition Experiment

We react a 1:1 mixture of Aniline and BPP-Amine with a limiting amount (0.5 eq) of an electrophile. The product ratio (


) directly reflects the ratio of rate constants (

).
Reagents
  • Nucleophile A: Aniline (1.0 mmol)

  • Nucleophile B: BPP-Amine (1.0 mmol)

  • Electrophile: Acetyl Chloride (0.5 mmol) – Small electrophile to test electronic dominance.

  • Electrophile (Alt): Pivaloyl Chloride (0.5 mmol) – Bulky electrophile to test steric threshold.

  • Base: Pyridine (2.0 mmol) – To scavenge HCl.

  • Solvent: DCM or MeCN (anhydrous).

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR quantification).

Workflow Diagram (DOT)

BenchmarkingProtocol Start Start: 1:1 Mixture (Aniline + BPP-Amine) AddElec Add Limiting Electrophile (0.5 eq Acetyl Chloride) Start->AddElec -78°C to RT Quench Quench & Workup (Sat. NaHCO3) AddElec->Quench 1 hour Analysis 1H NMR Analysis (Integrate Amide Signals) Quench->Analysis Calc Calculate Selectivity (S) S = [Product BPP] / [Product Aniline] Analysis->Calc ResultA S > 1 BPP-Amine is More Nucleophilic (Electronic Effect Dominates) Calc->ResultA ResultB S < 1 Aniline is More Nucleophilic (Steric Effect Dominates) Calc->ResultB

Caption: Workflow for competitive kinetics. The product distribution reveals the relative nucleophilicity (


) free from solvent/concentration errors.

Data Interpretation & Reference Values

While specific experimental data for BPP-Amine is proprietary or sparse in public literature, we can interpolate its performance using Mayr’s Nucleophilicity Parameters (


)  for structural analogs.
Comparative Reactivity Table
Compound ClassStructureMayr

Parameter (MeCN)
Est. Relative Rate (

)
4-Dimethylaminopyridine (DMAP) Pyridine w/ strong donor~15.0

(Super-nucleophile)
Unsubstituted 4-Aminopyrazole Pyrazole-NH2 (No steric)~13.5 - 14.0 (Est)

(Faster than aniline)
Aniline (Reference) Ph-NH212.64 1.0 (Baseline)
o-Toluidine 2-Methyl-Aniline~11.50.1 (Slower due to sterics)
BPP-Amine (Predicted) 5-iPr-4-Aminopyrazole 11.0 - 12.0 0.2 - 0.8
Analysis of the Prediction
  • The Electronic Boost: The pyrazole ring pushes the

    
     value up (potentially >13).
    
  • The Steric Drag: The 5-isopropyl group pushes the

    
     value down (typically -2 to -3 units for ortho-isopropyl vs H).
    
  • Net Result: BPP-Amine is likely less nucleophilic than Aniline toward carbon electrophiles, despite being more electron-rich. It will behave similarly to o-isopropylaniline but with slightly higher basicity.

Strategic Implications for Synthesis

Based on the benchmarking above, adopt the following strategies when using BPP-Amine in drug synthesis:

A. Acylation/Sulfonylation
  • Challenge: Slow reaction rates due to the 5-isopropyl shield.

  • Solution: Do not rely on mild bases (e.g.,

    
    ). Use DMAP (10 mol%)  as a nucleophilic catalyst. DMAP attacks the electrophile first, forming a highly reactive intermediate that is less sensitive to the steric bulk of BPP-Amine.
    
B. SNAr / Buchwald-Hartwig Couplings
  • Challenge: The bulkiness makes BPP-Amine a poor substrate for standard Pd-catalysis (reductive elimination is difficult).

  • Solution: Use sterically accessible ligands (e.g., BrettPhos or RuPhos) specifically designed for hindered amines. Avoid standard ligands like BINAP.

C. Regioselectivity (N-Attack vs C-Attack)
  • Risk: Highly electron-rich pyrazoles can undergo electrophilic aromatic substitution (C-attack) at position 3 (if open) or position 4 (if amine wasn't there).

  • Control: Since C4 is occupied by the amine, and C5 is blocked by isopropyl, the ring is relatively stable. However, ensure the amine nitrogen is the reactive species by maintaining basic conditions to keep the lone pair available.

References

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007).[1] Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry.

    • Source:

    • Relevance: Establishes the Mayr

      
       parameters for amines and quantifies the steric penalty of isopropyl groups (approx. factor of 100 reduction vs n-propyl).[2]
      
  • Fichez, J., Busca, P., & Prestat, G. (2018).

    • Source: (General reference for Aminopyrazole reactivity patterns).

    • Relevance: Details the electronic character of the pyrazole ring compared to phenyl systems.
  • Baumann, M., Baxendale, I. R. (2013). An overview of the synthetic routes to the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.

    • Source:

    • Relevance: Contextualizes the use of hindered pyrazoles in drug discovery scaffolds.
  • Sigma-Aldrich / Merck. (2024).

    • Source:

    • Relevance: Provides baseline pKa and physical property d

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine
Reactant of Route 2
1-butyl-5-(propan-2-yl)-1H-pyrazol-4-amine
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